Aminooxy-PEG2-azide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3/c7-10-9-1-2-11-3-4-12-5-6-13-8/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURLNTZWQFVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCON)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Aminooxy-PEG2-azide: Properties, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and applications of Aminooxy-PEG2-azide, a bifunctional linker critical in the fields of bioconjugation, proteomics, and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Chemical Properties
This compound is a heterobifunctional crosslinker featuring an aminooxy group at one terminus and an azide group at the other, separated by a two-unit polyethylene glycol (PEG) spacer. This unique architecture allows for sequential or orthogonal conjugation of two different molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][2]
| Property | Value | Source(s) |
| Chemical Name | 1-(2-(2-aminooxy)ethoxy)ethoxy)-2-azidoethane | [3] |
| CAS Number | 1043426-13-6 | [3] |
| Molecular Formula | C6H14N4O3 | [3] |
| Molecular Weight | 190.2 g/mol | |
| Purity | Typically >95% | |
| Appearance | Colorless to light yellow liquid or oil | - |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
Functional Group Reactivity and Signaling Pathways
The utility of this compound stems from the distinct reactivity of its two functional groups, enabling a variety of bioconjugation strategies.
Aminooxy Group: Oxime Ligation
The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules. The reaction is fastest at a slightly acidic pH of approximately 4.5, which facilitates the dehydration of the hemiaminal intermediate. However, the reaction still proceeds efficiently at neutral pH (6.5-7.5), which is often necessary for biological applications.
Azide Group: Bioorthogonal Click Chemistry
The azide group is a key functional group for "click chemistry," a class of reactions that are rapid, high-yielding, and bioorthogonal (i.e., they do not interfere with native biological processes). This compound can participate in two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate the azide with a terminal alkyne, forming a stable 1,4-disubstituted-1,2,3-triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, which is advantageous for in vivo applications where copper can be cytotoxic.
Stability Profile
The stability of this compound and its conjugates is a critical consideration for its storage and application.
Chemical Stability of the Linker
-
Storage: For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment, where it is stable for months to years. For short-term storage (days to weeks), 0-4°C is suitable. Stock solutions are typically stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light. Aminooxy compounds are generally reactive and sensitive, and immediate use (within 1 week) after preparation of a solution is often recommended.
-
pH Stability: The linker itself is generally stable across a range of pH values typically used in bioconjugation. However, extreme pH conditions should be avoided.
Stability of the Conjugated Linkages
-
Oxime Bond Stability: The oxime bond formed via the aminooxy group is significantly more stable than analogous imine and hydrazone linkages, particularly at physiological pH. The rate of hydrolysis is acid-catalyzed, meaning the bond is less stable at lower pH. Studies have shown that the half-life of an oxime bond can be orders of magnitude longer than that of a hydrazone bond under similar conditions.
-
Triazole Ring Stability: The 1,2,3-triazole ring formed through click chemistry is exceptionally stable and resistant to cleavage under a wide range of chemical and biological conditions.
| Linkage | pH Stability | Thermal Stability | Notes |
| Oxime | Highly stable at neutral and basic pH; less stable at acidic pH (acid-catalyzed hydrolysis). | Generally stable under physiological conditions. | Significantly more stable than imine and hydrazone linkages. |
| 1,2,3-Triazole | Highly stable across a wide pH range. | Very high thermal stability. | Considered a biologically inert and robust linkage. |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
General Workflow for Two-Step Bioconjugation
This workflow illustrates the sequential conjugation of two different molecules (Molecule A with an aldehyde/ketone and Molecule B with an alkyne/cyclooctyne) using this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of Aminooxy-PEG2-azide in Bioconjugation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Heterobifunctional Linkers in Modern Bioconjugation
In the landscape of advanced drug development and biological research, the precise assembly of molecular components is paramount. Heterobifunctional linkers are critical tools that enable the covalent connection of two different molecules, such as a protein to a small molecule drug, or a labeling agent to a biomolecule. Aminooxy-PEG2-azide is a versatile heterobifunctional crosslinker designed for high-efficiency, two-step sequential conjugations.[1][2]
This linker is composed of three key elements:
-
An aminooxy group (-O-NH₂) , which selectively reacts with carbonyls (aldehydes or ketones) to form a stable oxime bond.[1][3]
-
A hydrophilic di-ethylene glycol spacer (-PEG2-) , which enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.[1]
-
An azide group (-N₃) , which serves as a reactive handle for bioorthogonal "click chemistry," enabling highly specific ligation to an alkyne-containing molecule.
The unique dual reactivity of this compound allows for a controlled and directed conjugation strategy, minimizing the formation of undesirable homodimers. This makes it an invaluable reagent in the synthesis of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Caption: Chemical structure of the this compound linker.
Core Mechanism: A Two-Step Orthogonal Conjugation Strategy
The power of this compound lies in the orthogonal nature of its two reactive ends. The aminooxy group's reactivity towards carbonyls is completely independent of the azide group's reactivity towards alkynes. This allows for a clean, sequential workflow:
-
First Ligation: The aminooxy group is reacted with a biomolecule or small molecule containing an aldehyde or ketone functional group.
-
Purification (Optional but Recommended): The resulting intermediate product is purified to remove excess linker and unreacted starting material.
-
Second Ligation: The azide-functionalized intermediate is then reacted with a second molecule containing a compatible alkyne or strained cyclooctyne group.
This stepwise approach provides complete control over the final conjugate's composition and structure.
Caption: General experimental workflow for a two-step bioconjugation.
Mechanism I: The Aminooxy Terminus and Oxime Ligation
The first step of the conjugation involves the formation of a highly stable oxime bond. This reaction occurs between the nucleophilic aminooxy group of the linker and an electrophilic aldehyde or ketone on the target molecule.
Chemical Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration to yield the final C=N-O oxime linkage.
The rate of oxime formation is pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH ~4.5). However, the reaction proceeds at physiological pH, albeit more slowly. To accelerate the reaction under biological conditions, nucleophilic catalysts such as aniline or its derivatives (e.g., m-phenylenediamine) are often employed. The catalyst facilitates the dehydration step, which is the rate-limiting step at neutral pH.
Caption: Mechanism of catalyzed oxime ligation.
Quantitative Data: Reaction Kinetics and Stability
Oxime bonds are favored in bioconjugation due to their significantly greater hydrolytic stability compared to imine or hydrazone linkages, particularly at physiological pH.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant | ~0.01 M⁻¹s⁻¹ or below | Neutral pH, uncatalyzed | |
| Equilibrium Constant (K_eq) | > 10⁸ M⁻¹ | For oxime formation from ketones | |
| Relative Hydrolytic Stability | ~600x more stable than methylhydrazone | pD 7.0 | |
| Optimal pH for Formation | ~4.5 | Uncatalyzed reaction | |
| Catalyst Acceleration | Up to 15-fold increase in efficiency | m-phenylenediamine vs. aniline |
Experimental Protocol: Oxime Ligation
This generalized protocol describes the conjugation of an aldehyde/ketone-containing biomolecule to this compound.
-
Reagent Preparation:
-
Dissolve the carbonyl-containing biomolecule (Molecule A) in an appropriate reaction buffer (e.g., phosphate or acetate buffer, pH 5.5-7.4).
-
Dissolve this compound in the same buffer or a compatible co-solvent like DMSO. Prepare a stock solution (e.g., 10-50 mM).
-
(Optional) Prepare a stock solution of an aniline-based catalyst (e.g., 100-200 mM m-phenylenediamine in reaction buffer).
-
-
Conjugation Reaction:
-
To the solution of Molecule A, add a 5- to 20-fold molar excess of the this compound stock solution.
-
(Optional) If using a catalyst, add it to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Upon completion, remove the excess linker and catalyst from the azide-functionalized intermediate (Molecule A-Linker).
-
Suitable purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the size and properties of the biomolecule.
-
Mechanism II: The Azide Terminus and Click Chemistry
The azide group is stable under most biological conditions and does not react with native functional groups, making it truly bioorthogonal. It undergoes highly specific cycloaddition reactions with alkynes to form a stable triazole ring. There are two primary methods for this reaction.
Chemical Mechanism: CuAAC vs. SPAAC
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that joins an azide with a terminal alkyne. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as THPTA, is used to stabilize the copper(I) ion and accelerate the reaction. While extremely effective, the potential cytotoxicity of copper can limit its use in living systems.
Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The high ring strain of the cyclooctyne provides the activation energy needed to drive the cycloaddition with an azide under physiological conditions without any catalyst. This makes SPAAC the preferred method for bioconjugation in living cells or with sensitive biomolecules.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data: Typical Reaction Conditions
| Parameter | CuAAC | SPAAC | Reference |
| Catalyst | 50-250 µM CuSO₄ | None | |
| Ligand | 250-1250 µM THPTA (5:1 ratio to Cu) | None | |
| Reducing Agent | 1-5 mM Sodium Ascorbate | None | |
| Reactant Concentration | 10-100 µM | 10-100 µM | |
| Temperature | Room Temperature (20-25°C) | 4°C to 37°C | |
| Reaction Time | 1 - 4 hours | 1 - 12 hours |
Experimental Protocol: Azide-Alkyne Ligation
This protocol describes the conjugation of the azide-functionalized intermediate (Molecule A-Linker) to an alkyne-containing molecule (Molecule B).
Method A: CuAAC Protocol
-
Reagent Preparation:
-
Prepare stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA ligand in water, and 100 mM sodium ascorbate in water (prepare fresh).
-
Dissolve the alkyne-containing Molecule B in a compatible buffer (e.g., PBS).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the purified Molecule A-Linker and a 1.5- to 5-fold molar excess of Molecule B.
-
Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions (e.g., at a 1:5 volume ratio). Let it stand for 2-3 minutes.
-
Add the catalyst premix to the reaction tube to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix and incubate at room temperature for 1-2 hours, protecting from light.
-
-
Purification:
-
Purify the final bioconjugate using SEC, dialysis, or HPLC to remove copper catalyst, excess reagents, and byproducts.
-
Method B: SPAAC Protocol
-
Reagent Preparation:
-
Dissolve the purified Molecule A-Linker in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the DBCO-functionalized Molecule B in a compatible solvent (e.g., DMSO or directly in the buffer).
-
-
Conjugation Reaction:
-
Add a 1.5- to 3-fold molar excess of the DBCO-Molecule B solution to the solution of Molecule A-Linker.
-
Incubate the reaction for 1-12 hours. The reaction can be performed at 4°C, room temperature, or 37°C depending on the stability of the biomolecules and the desired reaction rate.
-
-
Purification:
-
Purify the final conjugate using an appropriate method (e.g., SEC, HPLC, dialysis) to remove any unreacted starting material.
-
Conclusion
This compound is a powerful and precisely engineered tool for advanced bioconjugation. Its heterobifunctional nature, combined with the high stability of the resulting oxime and triazole linkages, enables the robust and controlled synthesis of complex biomolecular constructs. The orthogonality of its reactive ends provides researchers with a reliable, stepwise method for assembling molecules, which is a critical capability in the development of targeted therapeutics like ADCs and novel modalities such as PROTACs. Understanding the distinct mechanisms and protocols for each reactive terminus is key to successfully leveraging this linker in research and drug development.
References
The Dual-Action of Aminooxy-PEG2-azide: A Technical Guide to Heterobifunctional Crosslinking
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of bioconjugation, precision and efficiency are paramount. Aminooxy-PEG2-azide has emerged as a powerful heterobifunctional crosslinker, offering researchers the ability to connect molecules with distinct functionalities through two independent, high-yield chemical reactions. This technical guide provides an in-depth exploration of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower your research and development endeavors.
Core Concepts: Structure and Reactivity
This compound is a molecule featuring two distinct reactive groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer.[1] This unique architecture allows for a two-step sequential or one-pot conjugation strategy.
-
Aminooxy Group (-ONH2): This functionality reacts specifically with aldehydes and ketones to form a stable oxime linkage.[2][3] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[4]
-
Azide Group (-N3): The azide moiety is a key player in "click chemistry," a class of reactions known for their high efficiency and bioorthogonality.[5] It readily participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole ring.
-
PEG2 Spacer: The two-unit polyethylene glycol linker provides water solubility and reduces steric hindrance between the conjugated molecules, which can be crucial for maintaining their biological activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the physicochemical properties of this compound and the kinetics of its constituent reactive groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C6H14N4O3 | |
| Molecular Weight | 190.2 g/mol | |
| CAS Number | 1043426-13-6 | |
| Appearance | Liquid | - |
| Solubility | Soluble in water, DMSO, DMF | - |
| Storage | Store at -20°C, protect from light |
Table 2: Reaction Kinetics of Aminooxy and Azide Moieties
| Reaction | Reactant | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Oxime Ligation | Aldehyde | pH 7, with m-phenylenediamine catalyst | ~0.1 - 1 | |
| Ketone | pH 7, with m-phenylenediamine catalyst | ~0.01 - 0.1 | ||
| SPAAC | DBCO-alkyne | PBS, pH 7.2 | 0.32 - 0.85 | |
| BCN-alkyne | DMSO, 37°C | ~0.15 | ||
| PEGylated DBCO-alkyne | PBS, pH 7.2 | 0.18 - 0.37 (31% enhancement) | ||
| CuAAC | Terminal Alkyne | Aqueous buffer with Cu(I) catalyst | 1 - 100 |
Note: The kinetic data for oxime ligation and click chemistry are based on representative reactions and may vary depending on the specific substrates, catalysts, and reaction conditions.
Experimental Protocols and Workflows
This section provides detailed methodologies for key applications of this compound, accompanied by visual workflows created using the DOT language.
Antibody-Drug Conjugate (ADC) Synthesis via Site-Specific Modification
This protocol describes the site-specific conjugation of a cytotoxic drug to an antibody. The antibody is first enzymatically modified to introduce an azide handle, which then reacts with a drug molecule functionalized with a strained alkyne (e.g., DBCO).
Experimental Protocol:
-
Antibody Modification:
-
Deglycosylate the antibody (e.g., Trastuzumab, 10 mg/mL in PBS) using PNGase F (1 µL/100 µg antibody) at 37°C for 16 hours to expose the Gln295 residue.
-
To the deglycosylated antibody, add microbial transglutaminase (MTGase) and an azide-functionalized substrate (e.g., azido-PEG-amine) in a 1:20 molar ratio of antibody to substrate. Incubate at 37°C for 4 hours.
-
Purify the azide-modified antibody using a suitable method, such as size-exclusion chromatography (SEC).
-
-
Drug-Linker Conjugation (SPAAC):
-
Dissolve the DBCO-functionalized cytotoxic drug in DMSO to a stock concentration of 10 mM.
-
Add the DBCO-drug solution to the azide-modified antibody in a 5-fold molar excess.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by hydrophobic interaction chromatography (HIC).
-
Purify the resulting ADC using SEC to remove unreacted drug-linker.
-
Workflow for ADC Synthesis:
References
The Core of Bioconjugation: An In-depth Technical Guide to the Aminooxy-PEG2-azide Linker
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the strategic selection of a linker molecule is paramount to the efficacy and success of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the arsenal of available tools, the Aminooxy-PEG2-azide linker has emerged as a versatile and powerful component. This technical guide provides a comprehensive overview of the core functionalities of this heterobifunctional linker, with a focus on its polyethylene glycol (PEG) spacer, and offers detailed insights into its application in bioconjugation strategies.
Physicochemical Properties of this compound
The this compound linker is a molecule meticulously designed with two distinct reactive moieties at either end of a short, hydrophilic PEG spacer. This dual functionality allows for sequential or orthogonal conjugation of two different molecules, a critical feature in the assembly of complex bioconjugates.
| Property | Value |
| Molecular Formula | C₆H₁₄N₄O₃ |
| Molecular Weight | 190.2 g/mol |
| Spacer Arm Length | 9.9 Å (calculated) |
| Solubility | Soluble in Water, DMSO, DMF, and DCM |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of the linker molecule.
The Pivotal Role of the PEG2 Spacer
The diethyleneglycol (PEG2) spacer is the backbone of the this compound linker and imparts several advantageous properties to the molecule and the resulting bioconjugate.[1]
-
Enhanced Hydrophilicity: The ethylene glycol repeats in the PEG spacer are hydrophilic, which can significantly improve the solubility of hydrophobic molecules in aqueous buffers, a common challenge in bioconjugation.[2]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer provides spatial separation between the conjugated molecules. This can be crucial for preserving the biological activity of proteins or antibodies by preventing the attached payload from interfering with their functional domains.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents. Even short PEG spacers can contribute to increased stability, longer circulation times, and reduced immunogenicity of the bioconjugate.[3]
-
Controlled Length: The discrete length of the PEG2 spacer allows for precise control over the distance between the conjugated molecules, which is a critical parameter in optimizing the biological activity of constructs like PROTACs.[2]
Bioconjugation Chemistries
The this compound linker enables two powerful and highly specific bioorthogonal conjugation reactions: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Oxime Ligation
The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage.[4] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules. The reaction is catalyzed by aniline and its derivatives and proceeds efficiently at a pH range of 5.5 to 7.
Azide-Alkyne Click Chemistry (CuAAC)
The azide moiety is the reactive partner in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is renowned for its high efficiency, specificity, and the stability of the resulting triazole linkage. CuAAC is a bioorthogonal reaction, meaning it does not interfere with biological functional groups, and it proceeds reliably in aqueous environments.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of these protocols is recommended for specific applications.
General Protocol for Oxime Ligation
This protocol describes the conjugation of a molecule containing an aldehyde or ketone group to this compound.
Materials:
-
Aldehyde or ketone-containing molecule
-
This compound
-
Aniline (catalyst)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 6.0)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer. If necessary, use a minimal amount of an organic co-solvent to aid dissolution.
-
Add a 1.5 to 5-fold molar excess of this compound to the reaction mixture.
-
Add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 2-16 hours, monitoring the progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE).
-
Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique to remove excess reagents and byproducts.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to the azide moiety of the linker.
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule (e.g., a biomolecule previously modified with this compound)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the alkyne-containing molecule and the azide-containing molecule in the reaction buffer. Use a minimal amount of an organic co-solvent if necessary. A 1.5 to 10-fold molar excess of the smaller molecule is often used.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst solution to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE).
-
Upon completion, purify the conjugate using an appropriate chromatographic technique.
Visualizing the Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key structures and processes.
Structure of this compound.
Workflow of Oxime Ligation.
Workflow of CuAAC (Click Chemistry).
PROTAC-mediated Protein Degradation.
Conclusion
The this compound linker is a testament to the sophistication and precision of modern bioconjugation chemistry. Its well-defined structure, featuring a hydrophilic PEG spacer and two versatile, bioorthogonal reactive handles, provides researchers and drug developers with a powerful tool to construct complex and highly functional biomolecules. A thorough understanding of its properties and the chemistries it enables is crucial for its successful implementation in the development of next-generation therapeutics and research tools.
References
An In-Depth Technical Guide to the Reactivity of Aminooxy-PEG2-azide with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity, applications, and experimental considerations for using Aminooxy-PEG2-azide in bioconjugation reactions with carbonyl compounds. This versatile heterobifunctional linker has emerged as a powerful tool in chemical biology, drug development, and proteomics, enabling the precise and stable linkage of diverse molecules.
Core Principles: The Oxime Ligation
This compound is a molecule featuring two distinct reactive functionalities: an aminooxy group and an azide group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The aminooxy group (-O-NH₂) exhibits chemoselective reactivity towards carbonyl compounds, specifically aldehydes and ketones, to form a stable oxime linkage (-O-N=C).[3][4] This reaction, known as oxime ligation, is highly valued in bioconjugation for its exceptional specificity, mild reaction conditions, and the hydrolytic stability of the resulting bond.[3]
The reaction proceeds efficiently under aqueous conditions and is compatible with a wide range of biological functional groups, making it ideal for modifying sensitive biomolecules such as proteins, peptides, and glycoproteins. The integrated PEG spacer enhances the solubility and biocompatibility of the reagent and the resulting conjugates.
Quantitative Data on Oxime Ligation
The efficiency of oxime ligation can be influenced by several factors, including pH, temperature, and the presence of catalysts. While specific kinetic data for this compound is not extensively published, the reactivity is analogous to other aminooxy-containing compounds.
| Parameter | Condition | Observation | Reference(s) |
| Reaction pH | Acidic (pH 4-5) | Optimal for uncatalyzed reactions. | |
| Neutral (pH 6.5-7.5) | Reaction is slower but can be significantly accelerated with catalysts. | ||
| Catalysts | Aniline | Commonly used catalyst, enhances reaction rates at neutral pH. | |
| m-Phenylenediamine (mPDA) | More efficient catalyst than aniline, particularly at higher concentrations due to greater aqueous solubility. | ||
| p-Phenylenediamine (pPDA) | Highly effective catalyst at neutral pH, even at low concentrations. | ||
| Reaction Rate | Uncatalyzed | Generally slow at neutral pH, with rate constants in the range of 10⁻³ M⁻¹s⁻¹. | |
| Catalyzed (Aniline) | Rate constants can increase to the range of 10¹-10³ M⁻¹s⁻¹, especially with aromatic aldehydes. | ||
| Oxime Bond Stability | Physiological pH (7.4) | Highly stable compared to imine and hydrazone linkages. | |
| Acidic Conditions (pH < 4) | Can be susceptible to hydrolysis. |
The Dual Functionality: Oxime Ligation and Click Chemistry
A key advantage of this compound is its bifunctional nature. Following the oxime ligation with a carbonyl-containing molecule, the terminal azide group remains available for subsequent conjugation via "click chemistry". This allows for a powerful two-step, sequential labeling strategy. The most common click chemistry reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO or BCN. This dual reactivity makes this compound an ideal linker for constructing complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and targeted imaging agents.
Experimental Protocols
General Protocol for Protein Conjugation via Oxime Ligation
This protocol provides a general guideline for conjugating this compound to a protein containing a carbonyl group (aldehyde or ketone).
Materials:
-
Protein with a carbonyl group (1-5 mg/mL in a suitable buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Catalyst (optional): Aniline or p-Phenylenediamine
-
Quenching reagent (e.g., acetone or a scavenger resin)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
Prepare the protein solution: Exchange the protein into the Reaction Buffer.
-
Prepare the catalyst solution (optional): Prepare a stock solution of aniline or p-phenylenediamine in the Reaction Buffer. The final concentration in the reaction will typically be 10-100 mM for aniline or 2-10 mM for p-phenylenediamine.
-
Initiate the reaction: Add a 10-50 molar excess of the this compound stock solution to the protein solution. If using a catalyst, add it to the reaction mixture.
-
Incubate the reaction: Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours. The optimal time and temperature should be determined empirically.
-
Quench the reaction (optional): Add a small amount of acetone to consume any unreacted aminooxy groups.
-
Purify the conjugate: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterize the conjugate: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to determine the degree of labeling and confirm the identity of the product.
Protocol for Labeling Cell Surface Glycoproteins
This protocol describes the labeling of cell surface sialoglycans by first generating aldehydes through mild periodate oxidation, followed by reaction with this compound.
Materials:
-
Cells in suspension or adherent in a plate
-
PBS (phosphate-buffered saline)
-
Sodium periodate (NaIO₄)
-
Glycerol or ethylene glycol
-
This compound
-
Aniline (optional, as a catalyst)
-
Labeling Buffer (e.g., PBS, pH 6.7)
Procedure:
-
Cell Preparation: Wash the cells twice with cold PBS.
-
Periodate Oxidation: Resuspend or cover the cells with a solution of 1 mM NaIO₄ in cold PBS. Incubate on ice for 15-30 minutes in the dark.
-
Quench Oxidation: Quench the reaction by adding glycerol to a final concentration of 1 mM and incubate for 5 minutes on ice.
-
Wash: Wash the cells three times with cold PBS to remove residual periodate and glycerol.
-
Labeling Reaction: Resuspend or cover the cells with a solution of 100-250 µM this compound in Labeling Buffer. If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate: Incubate the cells at room temperature or 37°C for 1-2 hours.
-
Wash: Wash the cells three times with PBS to remove unreacted labeling reagent.
-
Downstream Analysis: The azide-labeled cells are now ready for subsequent click chemistry with an alkyne-modified probe for visualization or analysis.
Visualizations of Workflows and Pathways
Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates the two-step process for creating an ADC using this compound. First, the linker is attached to an aldehyde-modified antibody via oxime ligation. Subsequently, a cytotoxic drug functionalized with a strained alkyne (e.g., DBCO) is attached via strain-promoted azide-alkyne cycloaddition (SPAAC).
References
An In-Depth Technical Guide to Click Chemistry Using Aminooxy-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Aminooxy-PEG2-azide in the field of click chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the core methodologies, quantitative data, and experimental protocols associated with this versatile bifunctional linker.
Introduction to this compound
This compound is a heterobifunctional linker molecule that has gained significant traction in bioconjugation and drug delivery due to its dual reactive functionalities.[1][2][3][4] It features an aminooxy group at one terminus and an azide group at the other, separated by a two-unit polyethylene glycol (PEG) spacer.[1] This unique structure allows for sequential or orthogonal conjugation strategies, making it a valuable tool for creating complex biomolecular architectures.
The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction often referred to as oxime ligation. The azide group, a cornerstone of click chemistry, participates in highly efficient and specific cycloaddition reactions with alkynes. The PEG spacer enhances the water solubility and biocompatibility of the molecule and its conjugates, which is particularly advantageous in biological applications.
Molecular Structure:
Core Chemistries and Reaction Mechanisms
This compound enables two primary types of bioorthogonal conjugation reactions: oxime ligation and azide-alkyne cycloaddition.
Oxime Ligation
The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules. The stability of the resulting oxime linkage is significantly higher than that of imine and hydrazone bonds.
Reaction Scheme:
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide moiety of this compound is a key component for "click chemistry," a term describing reactions that are high-yielding, stereospecific, and generate minimal byproducts. The two main types of azide-alkyne cycloaddition are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between an azide and a terminal alkyne, resulting in the formation of a stable 1,4-disubstituted triazole. CuAAC reactions are generally fast and efficient. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of these molecules allows for a rapid reaction with azides without the need for a catalyst, making SPAAC highly biocompatible and suitable for live-cell and in vivo studies.
Quantitative Data Presentation
The efficiency of click chemistry reactions is a critical factor in experimental design. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity. | High, suitable for in vivo applications. |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹). | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used. |
| Alkyne Reactant | Terminal or internal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Accessibility | Simple alkynes are readily available. | Strained cyclooctynes can be more complex and expensive to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes. | Cyclooctynes can have off-target reactivity, particularly with thiols. |
Table 2: Second-Order Rate Constants for SPAAC Reactions with Different Cyclooctynes
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | 0.15 | |
| Dibenzocyclooctyne (DBCO) | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 (in PBS, pH 7) | |
| DBCO-PEG5 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18–0.37 (in PBS, pH 7) | |
| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 (in HEPES, pH 7) |
Table 3: Typical Yields for CuAAC and SPAAC Reactions with PEG Linkers
| Reaction Type | Reactants | Typical Yield | Reference |
| CuAAC | Azide-PEG, Alkyne-functionalized molecule | 40% to >95% | |
| SPAAC | Azide-PEG, Cyclooctyne-functionalized molecule | Generally high (>90%) |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol for Oxime Ligation
This protocol describes the conjugation of an aminooxy-containing molecule to an aldehyde- or ketone-functionalized biomolecule.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized biomolecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5
-
Quenching reagent (optional): e.g., hydroxylamine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis tubing
Procedure:
-
Reactant Preparation: Dissolve the aldehyde- or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Reaction Setup: Add the this compound stock solution to the biomolecule solution to achieve a 10- to 50-fold molar excess of the linker.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To consume any unreacted aldehyde or ketone groups, a small molecule containing an aminooxy or hydrazide group can be added. Incubate for an additional 30-60 minutes.
-
Purification: Purify the conjugate using SEC or dialysis to remove excess reagents.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction.
Materials:
-
Azide-functionalized molecule (e.g., the product from the oxime ligation protocol)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Solvent: e.g., DMSO/water mixture
-
Purification system: SEC or dialysis
Procedure:
-
Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.
-
Catalyst Preparation: In a separate tube, prepare a premix of CuSO₄ and the copper ligand in the solvent.
-
Reaction Setup: To the solution of the azide and alkyne, add the copper/ligand premix.
-
Initiation: Add a fresh solution of sodium ascorbate to initiate the reaction.
-
Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Purification: Purify the conjugate to remove the copper catalyst and excess reagents.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for copper-free click chemistry.
Materials:
-
Azide-functionalized molecule
-
Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)
-
Solvent: e.g., PBS pH 7.3, DMSO
-
Purification system: SEC or dialysis
Procedure:
-
Reactant Preparation: Dissolve the azide- and strained alkyne-functionalized molecules in the chosen solvent.
-
Reaction Setup: Mix the solutions of the azide and strained alkyne.
-
Incubation: Incubate the reaction mixture for 2-48 hours at a temperature ranging from 4°C to 37°C. Reaction times will vary depending on the specific cyclooctyne used.
-
Purification (if necessary): For many bioconjugation applications, the reaction is clean enough that no further purification is required before the next step. If needed, purify the conjugate using SEC or dialysis.
Decision-Making for Reaction Selection
Choosing the appropriate conjugation chemistry is crucial for the success of an experiment. The following decision tree provides guidance on selecting between oxime ligation, CuAAC, and SPAAC when using this compound.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation and drug development. Its dual functionalities enable researchers to employ both robust oxime ligation and highly efficient azide-alkyne click chemistry. By understanding the principles, quantitative aspects, and experimental protocols outlined in this guide, scientists can effectively leverage this linker to construct novel and complex biomolecular conjugates for a wide range of applications, from basic research to the development of advanced therapeutics. The choice between CuAAC and SPAAC will largely depend on the biological context of the experiment, with SPAAC being the preferred method for live-cell and in vivo applications due to the absence of a cytotoxic copper catalyst.
References
Synthesis and Purification of Aminooxy-PEG2-azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Aminooxy-PEG2-azide, a valuable heterobifunctional linker used extensively in bioconjugation, proteomics, and drug development. This guide details the synthetic pathway, purification protocols, and key characterization data to assist researchers in the successful production and application of this important reagent.
Introduction
This compound is a versatile chemical tool featuring an aminooxy group and an azide moiety separated by a two-unit polyethylene glycol (PEG) spacer. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a common strategy for conjugating molecules to biomolecules such as proteins and carbohydrates. The azide group is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific ligation with alkyne-containing molecules. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media and can reduce non-specific binding.
Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process commencing with a commercially available starting material, t-Boc-Aminooxy-PEG2-alcohol. The synthesis involves two key transformations: the conversion of the terminal hydroxyl group to an azide, followed by the deprotection of the Boc-protected aminooxy group.
Diagram of the Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis and purification of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and available reagents.
Step 1: Synthesis of t-Boc-Aminooxy-PEG2-mesylate
-
Materials:
-
t-Boc-Aminooxy-PEG2-alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve t-Boc-Aminooxy-PEG2-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude t-Boc-Aminooxy-PEG2-mesylate.
-
Step 2: Synthesis of t-Boc-Aminooxy-PEG2-azide
-
Materials:
-
t-Boc-Aminooxy-PEG2-mesylate (crude from Step 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve the crude t-Boc-Aminooxy-PEG2-mesylate in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure t-Boc-Aminooxy-PEG2-azide.
-
Step 3: Synthesis of this compound (Boc Deprotection)
-
Materials:
-
t-Boc-Aminooxy-PEG2-azide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve t-Boc-Aminooxy-PEG2-azide in DCM.
-
Add trifluoroacetic acid (typically a 20-50% solution in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting product, this compound, is often obtained as a TFA salt and can be used directly or further purified.
-
Purification of the Final Product
The final product, this compound, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) if high purity is required. The crude product is dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and injected onto a C18 column. A gradient of acetonitrile in water (often with 0.1% TFA) is used to elute the product. The fractions containing the pure product are collected and lyophilized to yield the final product as a stable salt.
Data Presentation
The following table summarizes the key quantitative data for the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| t-Boc-Aminooxy-PEG2-alcohol | C₉H₁₉NO₅ | 221.25 | >95% |
| t-Boc-Aminooxy-PEG2-azide | C₁₁H₂₂N₄O₅ | 290.32 | >95% |
| This compound | C₆H₁₄N₄O₃ | 190.20 | >98% |
Note: Purity values are typical specifications from commercial suppliers and may vary depending on the synthesis and purification methods.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product. The disappearance of the mesyl group signals and the appearance of signals corresponding to the azide-adjacent methylene protons, followed by the removal of the Boc protecting group signals, are key indicators of successful reactions.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other suitable mass spectrometry techniques should be used to confirm the molecular weight of the synthesized compounds.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of this compound. By following the outlined protocols and employing rigorous purification and characterization techniques, researchers can confidently produce this versatile linker for a wide range of applications in chemical biology and drug discovery. The bifunctional nature of this molecule, combined with the beneficial properties of the PEG spacer, makes it an invaluable tool for the construction of complex bioconjugates and targeted therapeutic agents.
A Comprehensive Technical Guide to the Safe Handling and Application of Aminooxy-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data, handling precautions, and experimental applications of Aminooxy-PEG2-azide. This bifunctional linker is a critical component in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Adherence to strict safety protocols is paramount when working with this and other azide-containing compounds.
Compound Identification and Properties
This compound is a chemical reagent characterized by an aminooxy group on one end of a polyethylene glycol (PEG) linker and an azide group on the other. This heterobifunctional structure allows for sequential or orthogonal conjugation to different molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1043426-13-6 | [1][2] |
| Molecular Formula | C6H14N4O3 | [1][2] |
| Molecular Weight | 190.20 g/mol | [1] |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| Purity | >96% |
Safety and Hazard Information
Table 2: Hazard Identification and Safety Precautions for Similar Azide Compounds
| Hazard | Description | Precautionary Measures | Source |
| Explosive Potential | Organic azides can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition. The risk increases with a higher nitrogen-to-carbon ratio. | Avoid heating, grinding, and subjecting the compound to shock or friction. Store away from light in a cool, dry place. | |
| Toxicity | Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin. Contact with acids can liberate highly toxic hydrazoic acid gas. | Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with acids. | |
| Chemical Incompatibility | Reacts with strong oxidizing agents, acids, and heavy metals (e.g., copper, lead, brass, silver) to form highly explosive metal azides. | Avoid contact with incompatible materials. Use plastic or ceramic spatulas and equipment. | |
| Acute Health Effects | May cause eye irritation. May be harmful if swallowed. | In case of contact, flush eyes with water for at least 15 minutes. If swallowed, rinse mouth with water and consult a physician. |
Handling Precautions
-
Engineering Controls : All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are required.
-
-
Hygiene Measures : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials. Recommended storage temperatures are typically -20°C for long-term storage and 2-8°C for short-term use.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Azide-containing waste should be collected in a designated, properly labeled container. Do not pour down the drain.
Experimental Applications and Protocols
This compound is a versatile linker used in bioconjugation, particularly in the fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs). The aminooxy group reacts with aldehydes and ketones to form stable oxime linkages, while the azide group participates in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
General Workflow for Bioconjugation
The bifunctional nature of this compound allows for a two-step conjugation process, enabling the precise assembly of complex biomolecules.
Caption: General workflow for two-step bioconjugation.
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry
This protocol provides a general framework for conjugating a cytotoxic drug (payload) to an antibody using this compound and CuAAC click chemistry.
Materials:
-
Antibody with a site-specifically introduced alkyne group
-
Cytotoxic payload with an aminooxy-reactive group (aldehyde or ketone)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified antibody in PBS to a final concentration of 5-10 mg/mL.
-
Dissolve the aminooxy-reactive payload in DMSO to create a 10 mM stock solution.
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Ligation of Payload to Linker:
-
In a microcentrifuge tube, combine the aminooxy-reactive payload and this compound in a 1:1.2 molar ratio.
-
Incubate at room temperature for 1-2 hours to form the payload-linker conjugate.
-
-
Click Chemistry Reaction:
-
In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.
-
To the antibody solution, add the payload-linker conjugate (from step 2) at a 5-10 fold molar excess over the antibody.
-
Add the CuSO4/THPTA mixture to the antibody-payload solution.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-2 mM.
-
Gently mix and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC from excess reagents using size-exclusion chromatography (SEC).
-
Monitor the elution profile by UV absorbance at 280 nm.
-
Collect the fractions corresponding to the purified ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Assess the purity and aggregation of the final ADC by SEC.
-
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Conceptual Workflow: Synthesis of a PROTAC
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis often involves a convergent approach where two key fragments are synthesized and then joined by the linker.
Caption: Logical flow for the synthesis of a PROTAC molecule.
Conclusion
This compound is a valuable tool for the construction of complex bioconjugates. Its safe and effective use requires a thorough understanding of the potential hazards associated with organic azides and strict adherence to established handling protocols. The experimental workflows provided in this guide offer a foundation for the application of this versatile linker in the development of novel therapeutics and research reagents. Researchers should always consult available safety data and institutional safety guidelines before initiating work with this compound.
References
Navigating the Solution: A Technical Guide to the Solubility of Aminooxy-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Aminooxy-PEG2-azide, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent in both aqueous and organic solvents is paramount for its effective application in experimental design and drug development workflows. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its behavior in various solvent systems.
Core Solubility Profile
This compound is a hydrophilic molecule, a characteristic imparted by its polyethylene glycol (PEG) spacer. This inherent hydrophilicity generally confers good solubility in aqueous solutions. However, its bifunctional nature, possessing both an aminooxy and an azide group, allows for its use in a diverse range of chemical reactions, often necessitating its dissolution in organic solvents.
Quantitative Solubility Data
The available quantitative and qualitative solubility data for this compound are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.
| Solvent | Chemical Formula | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL (525.76 mM) | Ultrasonic assistance may be required. The use of newly opened, hygroscopic DMSO is recommended as water content can significantly impact solubility. |
| Water | H₂O | Soluble[1] | Quantitative data is not readily available, but its PEGylated nature suggests good aqueous solubility. |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble[1] | Specific quantitative solubility is not publicly documented. |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1] | Specific quantitative solubility is not publicly documented. |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent for your experimental needs, the following protocol, adapted from general methods for PEG derivative solubility determination, is recommended.
Objective:
To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound
-
Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS), DMF, DCM)
-
Sealed, screw-cap vials
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The exact amount will depend on the expected solubility; starting with a significant excess (e.g., 200 mg in 1 mL) is advisable.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Place the vial in a constant temperature environment (e.g., a shaker incubator) and allow it to equilibrate for a predetermined period (e.g., 24-48 hours). This allows the solution to reach saturation.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solute.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method. A series of dilutions may be necessary to find the optimal concentration.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the precise concentration of this compound.
-
Prepare a standard curve using known concentrations of this compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound for a specific research application.
Caption: Workflow for Solubility Assessment of this compound.
References
Methodological & Application
Application Notes and Protocols for Antibody Labeling with Aminooxy-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the site-specific labeling of antibodies with Aminooxy-PEG2-azide. This method targets the glycan moieties present on the Fc region of most IgG antibodies, ensuring that the antigen-binding sites remain unaffected. The protocol involves the oxidation of cis-diols in the sugar residues to generate reactive aldehyde groups, followed by their conjugation to the aminooxy group of the linker via a stable oxime bond. The terminal azide group on the PEG linker can then be used for subsequent conjugation to a molecule of interest (e.g., a fluorophore, a drug, or a biotin tag) via click chemistry.
Chemical Reaction Pathway
The labeling process occurs in two main steps: oxidation of the antibody's carbohydrate chains and subsequent ligation with the aminooxy-azide linker.
Caption: Chemical pathway for antibody labeling with this compound.
Experimental Workflow
The overall experimental process from antibody preparation to the final labeled product is outlined below.
Caption: Experimental workflow for antibody labeling.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the antibody labeling protocol.
| Parameter | Recommended Value | Notes |
| Antibody Preparation | ||
| Antibody Concentration | 3-15 mg/mL (20-100 µM for IgG) | Higher concentrations can improve labeling efficiency. |
| Initial Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines (e.g., Tris) or preservatives like sodium azide should be removed.[1][2] |
| Oxidation Step | ||
| Reaction Buffer | 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5 | Provides optimal pH for the oxidation reaction. |
| Sodium Periodate (NaIO₄) Stock | 100 mM in dH₂O | Prepare fresh to ensure reactivity. |
| Final NaIO₄ Concentration | 10 mM | For a typical reaction. |
| Incubation Time & Temperature | 30 minutes on ice or 10 minutes at room temperature | Protect from light to prevent degradation of periodate. |
| Quenching Reagent | Ethylene Glycol | Final concentration of 100 mM. |
| Quenching Time | 10 minutes at room temperature | |
| Ligation Step | ||
| This compound Stock | 5 mM in water, DMSO, or DMF | Depends on the solubility of the specific linker. |
| Molar Excess of Linker | 50-fold molar excess over the antibody | This can be optimized for desired degree of labeling. |
| Optional Catalyst | Aniline (final concentration 10 mM) | Can accelerate the oxime ligation.[3] |
| Incubation Time & Temperature | 2 hours at room temperature | Protect from light. |
| Purification | ||
| Method | Size Exclusion Chromatography (e.g., Sephadex G-25) or Ultrafiltration | To remove excess linker and other small molecules. |
| Storage | ||
| Storage Buffer | PBS with 0.01-0.03% Sodium Azide and 5-10 mg/mL BSA | For long-term stability. |
| Storage Conditions | 4°C (short-term) or -20°C in 50% glycerol (long-term) | Protect from light. |
Detailed Experimental Protocol
This protocol is a general guideline for labeling an IgG antibody. The amounts can be scaled up or down, maintaining the reagent ratios.
Materials Required:
-
IgG antibody to be labeled
-
This compound
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
10X Reaction Buffer (1 M Sodium Acetate, 1.5 M NaCl, pH 5.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF (if required for linker dissolution)
-
Purification supplies: Sephadex G-25 column or ultrafiltration device (e.g., 10K MWCO)
-
Bovine Serum Albumin (BSA) and Sodium Azide (NaN₃) for storage
Step 1: Antibody Preparation
-
Buffer Exchange: If the antibody solution contains interfering substances such as Tris, glycine, or sodium azide, perform a buffer exchange into 1X PBS. This can be done using dialysis, desalting columns, or ultrafiltration.
-
Concentration Adjustment: Adjust the antibody concentration to 3-15 mg/mL (approximately 20-100 µM for an IgG) in 1X PBS.
Step 2: Antibody Oxidation
-
Prepare NaIO₄ Solution: Prepare a 100 mM stock solution of sodium periodate in deionized water. This solution should be made fresh.
-
Set up Oxidation Reaction: In a microcentrifuge tube, combine the following:
-
100 µL of antibody solution
-
10 µL of 10X Reaction Buffer
-
10 µL of 100 mM NaIO₄ stock solution
-
-
Incubate: Incubate the reaction for 30 minutes on ice, protected from light.
-
Quench the Reaction: Add 0.69 µL of pure ethylene glycol to the reaction mixture to achieve a final concentration of approximately 100 mM.
-
Incubate: Incubate for 10 minutes at room temperature to quench the unreacted periodate.
Step 3: Oxime Ligation
-
Prepare Linker Solution: Prepare a 5 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Add Linker to Antibody: Add a 50-fold molar excess of the this compound solution to the quenched oxidation reaction mixture.
-
Incubate: Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.
Step 4: Purification of the Labeled Antibody
-
Prepare Purification Column: Equilibrate a Sephadex G-25 desalting column with 1X PBS according to the manufacturer's instructions.
-
Separate Conjugate: Apply the reaction mixture to the column and elute with 1X PBS. Collect the fractions containing the labeled antibody, which will elute first. Alternatively, use an ultrafiltration device to wash and concentrate the labeled antibody.
Step 5: Characterization and Storage
-
Determine Concentration: Measure the protein concentration of the purified, labeled antibody using a spectrophotometer at 280 nm.
-
Assess Labeling (Optional): The degree of labeling can be assessed using techniques like Mass Spectrometry (MS) to confirm the addition of the linker.
-
Store the Conjugate: For long-term storage, add BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03%. Store at 4°C or, for longer periods, add glycerol to 50% and store at -20°C. Always protect the labeled antibody from light.
The resulting azide-labeled antibody is now ready for subsequent conjugation reactions via click chemistry.
References
Application Notes and Protocols for Aminooxy-PEG2-azide in Site-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG2-azide is a heterobifunctional linker that enables the precise, site-specific modification of proteins. This reagent is particularly valuable in the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique structure, featuring an aminooxy group, a hydrophilic polyethylene glycol (PEG) spacer, and an azide group, allows for a two-step conjugation strategy.
The aminooxy group reacts specifically with aldehyde or ketone functionalities on a protein, forming a stable oxime bond. These carbonyl groups can be introduced into proteins at specific sites through genetic engineering or enzymatic modification. The terminal azide group serves as a handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a second molecule of interest, such as a cytotoxic drug, a fluorescent probe, or a peptide.[1][2][3] The integrated PEG2 spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[4]
These application notes provide an overview of the applications of this compound and detailed protocols for its use in site-specific protein modification.
Applications
The dual functionality of this compound facilitates a modular and highly specific approach to protein conjugation with several key applications in research and drug development:
-
Antibody-Drug Conjugate (ADC) Development: This linker is instrumental in constructing homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[5] An antibody can be engineered to contain an aldehyde or ketone at a specific site, allowing for the attachment of the this compound linker. Subsequently, a cytotoxic payload functionalized with an alkyne or a strained cyclooctyne can be "clicked" onto the azide handle. This precise control over conjugation site and stoichiometry is crucial for optimizing the therapeutic index of ADCs.
-
PROTAC Synthesis: this compound serves as a versatile linker for the synthesis of PROTACs. One end of the linker can be attached to a protein of interest (POI) ligand containing a carbonyl group, while the other end can be conjugated to an E3 ligase ligand via click chemistry. The PEG spacer helps to optimize the distance between the POI and the E3 ligase for efficient ubiquitination and subsequent degradation.
-
Development of Targeted Drug Delivery Systems: This linker can be used to conjugate targeting ligands, such as antibodies or peptides, to drug-loaded nanoparticles or other carrier systems. The specific and stable linkage ensures that the targeting moiety is properly oriented for receptor binding.
-
Protein Labeling and Imaging: The azide group allows for the attachment of various reporter molecules, including fluorescent dyes and biotin tags, enabling the tracking and visualization of proteins in biological systems.
Data Presentation
The following tables summarize quantitative data related to protein modification using aminooxy- and azide-functionalized linkers. The data is compiled from various studies and provides a reference for expected outcomes.
Table 1: Reaction Conditions and Drug-to-Antibody Ratio (DAR) for ADC Synthesis
| Antibody Target | Linker Type | Payload | Reaction Conditions (Oxime Ligation) | Reaction Conditions (Click Chemistry) | Average DAR | Reference |
| HER2 | Aminooxy-PEG-Azide | MMAE | pH 6.0, 37°C, 16 h | SPAAC with DBCO-MMAE, 25°C, 4 h | ~4 | |
| PRAME | Aminooxy-dye-azide | MMAE | Periodate oxidation, then oxime ligation | CuAAC with alkyne-MMAE | Not specified | |
| Generic IgG | NHS-PEG4-azide | Oligonucleotide | Lysine conjugation, pH 7.4 | SPAAC with DBCO-oligo | 4.55 |
Table 2: Characterization of Protein Conjugates by Mass Spectrometry
| Protein | Linker | Conjugated Molecule | Analytical Method | Observed Mass Shift (Da) | Modification Efficiency (%) | Reference |
| Trastuzumab | Maleimide-PEG-Payload | MMAF | LC-MS | ~2500 per payload | >95% | |
| IgG1 | NHS-PEG4-azide | Oligonucleotide | Native SEC-Orbitrap FTMS | 273.29 per linker | Not specified | |
| Generic ADC | various | various | LC-HRMS | variable | variable |
Experimental Protocols
Protocol 1: Site-Specific Antibody Modification with this compound and Payload Conjugation via SPAAC
This protocol describes a two-step process for the site-specific conjugation of a payload to an antibody containing an engineered aldehyde or ketone group.
Materials:
-
Aldehyde- or ketone-functionalized monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.0)
-
This compound (dissolved in DMSO)
-
DBCO-functionalized payload (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
LC-MS system for characterization
Procedure:
Step 1: Oxime Ligation of this compound to the Antibody
-
Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS, pH 6.0.
-
Add a 10- to 20-fold molar excess of this compound solution to the antibody solution. The final concentration of DMSO should not exceed 5% (v/v).
-
Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.
-
Remove the excess, unreacted this compound by size-exclusion chromatography (SEC) using an appropriate column equilibrated with PBS, pH 7.4.
-
Pool the protein-containing fractions and confirm the successful conjugation and determine the degree of labeling (DOL) using mass spectrometry (e.g., MALDI-TOF or ESI-MS). An increase in mass corresponding to the mass of the Aminooxy-PEG2 moiety will be observed.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of the Payload
-
To the solution of the azide-functionalized antibody from Step 1, add a 3- to 5-fold molar excess of the DBCO-functionalized payload.
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours, protected from light. The reaction can also be performed at 4°C for 16-24 hours.
-
Monitor the reaction progress by LC-MS to determine the formation of the final ADC and the consumption of the starting materials.
-
Purify the resulting ADC to remove the excess payload and other reagents using SEC with a column equilibrated in a formulation buffer of choice.
-
Characterize the final ADC for purity, aggregation (by SEC), and average drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or LC-MS.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC by first reacting a POI ligand containing a ketone with this compound, followed by a CuAAC reaction with an alkyne-functionalized E3 ligase ligand.
Materials:
-
POI ligand with a ketone functional group
-
This compound
-
Alkyne-functionalized E3 ligase ligand (e.g., pomalidomide-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Solvents (e.g., DMSO, t-BuOH/H₂O)
-
HPLC for purification and analysis
Procedure:
Step 1: Oxime Ligation
-
Dissolve the ketone-containing POI ligand and a 1.2-fold molar excess of this compound in a suitable solvent such as a mixture of DMSO and water.
-
Adjust the pH of the solution to ~5 with acetic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, purify the product (POI ligand-PEG2-azide) by preparative HPLC.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the purified POI ligand-PEG2-azide and a 1.1-fold molar excess of the alkyne-functionalized E3 ligase ligand in a t-BuOH/H₂O (1:1) mixture.
-
Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
Prepare a premixed solution of CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄/THPTA solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by LC-MS. Once the reaction is complete, purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by ¹H NMR and high-resolution mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for site-specific protein modification.
Caption: Mechanism of action for a PROTAC.
Caption: Simplified EGFR signaling pathway targeted by an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminooxy-PEG2-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties. Aminooxy-PEG2-azide is a versatile, bifunctional linker that offers a modular and efficient approach to PROTAC synthesis. Its unique structure features an aminooxy group on one end and an azide group on the other, enabling two distinct and highly specific conjugation reactions: oxime ligation and "click chemistry." This allows for the sequential and controlled assembly of the POI ligand and the E3 ligase ligand to the linker, facilitating the rapid synthesis of PROTAC libraries for screening and optimization.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a fundamental cellular pathway responsible for protein degradation. The process begins with the PROTAC molecule forming a ternary complex with the target protein (POI) and an E3 ubiquitin ligase. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated degradation via the Ubiquitin-Proteasome System.
Experimental Workflow for PROTAC Synthesis and Evaluation
The modular nature of this compound allows for a streamlined experimental workflow, from the synthesis of PROTAC candidates to their biological evaluation. This workflow enables the rapid generation and testing of a library of PROTACs with varying linkers, POI ligands, or E3 ligase ligands.
Caption: Modular workflow for PROTAC synthesis and evaluation.
Data Presentation: Quantitative Analysis of PROTAC-induced Degradation
The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation observed). The following tables present hypothetical data for a series of PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), synthesized using an this compound linker. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Degradation of BTK by PROTACs with this compound Linker
| PROTAC ID | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | Pomalidomide | 15 | >95 |
| BTK-PROTAC-2 | VHL Ligand | 25 | >90 |
Table 2: Degradation of BRD4 by PROTACs with this compound Linker
| PROTAC ID | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | Pomalidomide | 5 | >98 |
| BRD4-PROTAC-2 | VHL Ligand | 12 | >95 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC, involving an initial oxime ligation followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Step 1: Oxime Ligation to form POI-Linker Intermediate
-
Reagents and Materials:
-
POI ligand containing an aldehyde or ketone functional group
-
This compound
-
Anhydrous solvent (e.g., ethanol, methanol, or a mixture with buffer)
-
Analytical balance, vials, magnetic stirrer
-
-
Procedure:
-
Dissolve the POI ligand (1 equivalent) in the chosen anhydrous solvent.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. The reaction can be monitored by LC-MS to confirm the formation of the oxime-linked intermediate.
-
Upon completion, the solvent can be removed under reduced pressure. The crude product may be used directly in the next step or purified by flash chromatography if necessary.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents and Materials:
-
POI-Linker Intermediate from Step 1
-
E3 ligase ligand containing a terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water or DMF)
-
Analytical balance, vials, magnetic stirrer
-
-
Procedure:
-
Dissolve the POI-Linker Intermediate (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1 equivalent) in the chosen solvent system.
-
In a separate vial, prepare fresh solutions of CuSO4·5H2O (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product can be purified by preparative HPLC to yield the final PROTAC.
-
The identity and purity of the final PROTAC should be confirmed by NMR and high-resolution mass spectrometry.
-
Protocol 2: Western Blotting to Assess Target Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a synthesized PROTAC.
-
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents and plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
-
Conclusion
This compound is a powerful tool for the modular and efficient synthesis of PROTACs. Its bifunctional nature allows for the use of sequential, high-yielding conjugation chemistries, facilitating the rapid assembly of PROTAC libraries for structure-activity relationship studies. The protocols and workflows described in this document provide a comprehensive guide for researchers to leverage this versatile linker in the discovery and development of novel protein degraders.
References
Application of Aminooxy-PEG2-azide in Antibody-Drug Conjugate (ADC) Development
Application Notes
Introduction
Aminooxy-PEG2-azide is a bifunctional, non-cleavable linker that is increasingly utilized in the development of site-specific antibody-drug conjugates (ADCs).[1][2][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[4] The linker plays a crucial role in the stability, efficacy, and safety of an ADC.[4] this compound offers a precise and controlled method for attaching payloads to antibodies, leading to the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
The structure of this compound features two key functional groups: an aminooxy group and an azide group, separated by a short polyethylene glycol (PEG) spacer. The aminooxy group reacts specifically with aldehyde or ketone functionalities to form a stable oxime bond. This reaction is often employed to conjugate the linker to an antibody that has been engineered to contain a carbonyl group, for instance, through the oxidation of glycan residues or the incorporation of unnatural amino acids. The azide group on the other end of the linker enables the attachment of a cytotoxic payload through "click chemistry," most notably the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a bioorthogonal reaction that does not require a toxic copper catalyst.
Advantages of this compound in ADC Development
The use of this compound in ADC development offers several key advantages over traditional random conjugation methods:
-
Site-Specific Conjugation: Enables the production of homogeneous ADCs with a precisely controlled DAR, leading to improved pharmacokinetics and a better therapeutic window.
-
Stable Linkage: The oxime bond formed between the aminooxy group and the antibody is highly stable under physiological conditions, preventing premature drug release.
-
Bioorthogonal Chemistry: The azide group allows for the use of click chemistry, a highly efficient and specific conjugation method that can be performed in aqueous buffers without harming the antibody.
-
Improved Solubility and Pharmacokinetics: The hydrophilic PEG spacer can help to improve the solubility and pharmacokinetic properties of the resulting ADC.
Experimental Protocols
1. Generation of Aldehyde Groups on the Antibody
To utilize the aminooxy functionality of the linker, aldehyde groups must be introduced onto the antibody. This is commonly achieved through the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
Sodium periodate (NaIO4) solution (e.g., 100 mM in water)
-
Glycerol solution (e.g., 1 M in water)
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in a reaction buffer.
-
Cool the antibody solution to 4°C.
-
Add a calculated amount of cold sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice (4°C) for 30 minutes in the dark.
-
Quench the reaction by adding an excess of glycerol (e.g., to a final concentration of 20 mM).
-
Incubate for 10 minutes on ice.
-
Remove the excess periodate and byproducts by buffer exchange using a desalting column or dialysis against the reaction buffer.
-
Determine the concentration of the aldehyde-modified antibody using a standard protein assay.
2. Oxime Ligation of this compound to the Antibody
Materials:
-
Aldehyde-modified antibody
-
This compound
-
Aniline (optional, as a catalyst)
-
Reaction buffer (e.g., acetate buffer, pH 4.5-5.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare a solution of the aldehyde-modified antibody in the reaction buffer.
-
Dissolve this compound in the reaction buffer.
-
Add a 10-50 fold molar excess of the this compound solution to the antibody solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring.
-
Remove the excess linker and catalyst by buffer exchange using a desalting column or dialysis.
-
The resulting antibody-linker conjugate is now ready for payload attachment.
3. Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Antibody-linker conjugate (containing the azide group)
-
Payload functionalized with a strained alkyne (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Prepare a solution of the antibody-linker conjugate in the reaction buffer.
-
Dissolve the strained alkyne-functionalized payload in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Add a 1.5 to 5-fold molar excess of the payload solution to the antibody-linker conjugate solution.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C, protected from light if the payload is light-sensitive.
-
Purify the resulting ADC from unreacted payload and other impurities using SEC or HIC.
4. Characterization of the ADC
a. Determination of Drug-to-Antibody Ratio (DAR)
The DAR can be determined using several methods, including UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
-
UV-Vis Spectroscopy: This method is applicable if the drug and the antibody have distinct absorbance maxima. The concentrations of the protein and the drug in the ADC sample are determined, and the DAR is calculated from their molar extinction coefficients.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times. The weighted average DAR can be calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the different ADC species, allowing for a precise determination of the DAR.
b. Purity and Aggregation Analysis
Size-Exclusion Chromatography (SEC) is used to determine the purity of the ADC and to quantify the level of aggregation.
c. In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated using in vitro cytotoxicity assays on cancer cell lines that express the target antigen and control cell lines that do not.
Quantitative Data
The following table summarizes representative data for ADCs developed using site-specific conjugation methods analogous to the this compound strategy.
| ADC Target | Payload | Linker Chemistry | Average DAR | IC50 (Target-Positive Cells) | IC50 (Target-Negative Cells) | Reference |
| HER2 | MMAE | Disulfide Rebridging | 3.8 | 0.03 nM | >100 nM | |
| HER2 | MMAE | Disulfide Rebridging | 3.9 | 0.05 nM | >100 nM | |
| HER2 | MMAE | Disulfide Rebridging | 2.9 | 0.12 nM | >100 nM | |
| CD22 | Doxorubicin | Glycan Remodeling (SPAAC) | ~4 | Not Reported | Not Reported |
Mandatory Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of oxime ligation for linker conjugation.
Caption: Mechanism of SPAAC for payload attachment.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Aminooxy-PEG2-azide and DBCO-alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of click chemistry, offers a highly efficient and bioorthogonal method for the covalent ligation of molecules. This copper-free reaction between a cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule proceeds rapidly and with high specificity under mild, biocompatible conditions.[1][2][3] This makes it an invaluable tool in chemical biology, drug development, and materials science for applications such as bioconjugation, labeling of biomolecules, and the construction of complex architectures like antibody-drug conjugates (ADCs).[4]
The Aminooxy-PEG2-azide linker is a bifunctional reagent that incorporates both an azide group for SPAAC and an aminooxy group. The aminooxy group can react with aldehydes or ketones to form stable oxime linkages, providing a versatile handle for attaching the linker to biomolecules. The short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[5] This application note provides a detailed protocol for the click chemistry reaction between this compound and a DBCO-functionalized molecule.
Quantitative Data
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature |
| Peptide with azidoamino acid and PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C |
| 8-Azidoadenosine and Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |
Note: The reaction rate is influenced by factors such as steric hindrance and the electronic properties of the azide and cyclooctyne.
Experimental Protocols
This section details the methodologies for the two key steps in utilizing this compound for bioconjugation: first, the introduction of the azide to a biomolecule via the aminooxy group, and second, the click chemistry reaction with a DBCO-functionalized molecule.
Protocol 1: Introduction of the Azide Moiety onto an Aldehyde- or Ketone-Containing Biomolecule
This protocol describes the reaction of this compound with a biomolecule (e.g., a protein, glycoprotein, or polysaccharide) that has been modified to contain an aldehyde or ketone group.
Materials:
-
Aldehyde- or ketone-modified biomolecule
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Aniline (optional, as a catalyst)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde- or ketone-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-100 mM.
-
-
Oxime Ligation:
-
Add a 10-50 molar excess of the this compound solution to the biomolecule solution.
-
If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.
-
The resulting azide-functionalized biomolecule is now ready for the click chemistry reaction.
-
Protocol 2: SPAAC Reaction with a DBCO-Functionalized Molecule
This protocol outlines the copper-free click chemistry reaction between the azide-functionalized biomolecule and a DBCO-containing molecule.
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-PEG-fluorophore, DBCO-drug conjugate)
-
Reaction Buffer: PBS, pH 7.4. Important: Avoid buffers containing sodium azide, as it will react with the DBCO reagent.
-
DMSO (if the DBCO-functionalized molecule is not water-soluble)
-
Purification system (e.g., SEC, HPLC, or affinity chromatography)
Procedure:
-
Preparation of Reactants:
-
Ensure the azide-functionalized biomolecule is in an azide-free buffer. Adjust the concentration as needed.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO if it is not readily soluble in the aqueous reaction buffer.
-
-
Click Reaction:
-
Add a 1.5-10 fold molar excess of the DBCO-functionalized molecule to the azide-functionalized biomolecule. The optimal molar ratio may need to be determined experimentally.
-
If DMSO was used, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture for 1-17 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.
-
-
Purification:
-
Purify the resulting conjugate to remove unreacted DBCO-functionalized molecule and any side products. The purification method will depend on the nature of the conjugate and may include size exclusion chromatography, HPLC, or affinity chromatography if one of the components has a suitable tag.
-
Visualizations
Signaling Pathway/Experimental Workflow Diagrams
Caption: Experimental workflow for bioconjugation using this compound and DBCO-alkyne.
Caption: Logical relationship of the two-step conjugation process.
References
Application Notes: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Aminooxy-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1][] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic metal catalysts, making it ideal for applications in living systems.[][3][4] The reaction's driving force is the high ring strain of a cyclooctyne, which reacts rapidly and specifically with an azide to form a stable triazole linkage.
Aminooxy-PEG2-azide is a bifunctional linker designed to facilitate a two-step bioconjugation strategy. It features:
-
An aminooxy group that chemoselectively reacts with aldehydes or ketones to form a stable oxime bond.
-
A short, hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and provides flexibility.
-
An azide group that serves as a handle for the subsequent SPAAC reaction with a strained alkyne.
This two-stage approach allows for the site-specific introduction of an azide onto a biomolecule (e.g., a protein, antibody, or glycan) via an aldehyde or ketone, which can then be "clicked" to a second molecule functionalized with a cyclooctyne.
Applications
The versatility of this compound makes it suitable for a wide range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): Site-specific introduction of an aldehyde handle onto an antibody allows for the precise attachment of the this compound linker. A cyclooctyne-bearing cytotoxic drug can then be conjugated to the antibody, ensuring a defined drug-to-antibody ratio (DAR).
-
Protein and Glycoprotein Labeling: Proteins and glycoproteins can be modified to introduce aldehyde groups, either through genetic encoding of unnatural amino acids or by mild oxidation of sugar moieties. Subsequent reaction with this compound and a cyclooctyne-functionalized probe (e.g., a fluorophore or biotin) enables specific labeling for imaging or purification.
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with strained alkynes. The biomolecule is first reacted with this compound, and the resulting azide-tagged molecule is then immobilized on the surface via SPAAC.
-
PROTAC Development: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.
Reaction Schematics and Workflow
The overall process involves two key chemical transformations: oxime ligation followed by the SPAAC reaction.
Caption: General workflow for bioconjugation using this compound.
Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.
Detailed Experimental Protocols
Protocol 1: Introduction of Aldehyde Groups into a Protein
This protocol describes the mild oxidation of N-terminal serine residues or glycan structures to generate reactive aldehyde groups.
Materials:
-
Protein/glycoprotein of interest (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄) stock solution (100 mM in water, freshly prepared and kept on ice)
-
Reaction buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Buffer exchange the protein sample into the reaction buffer.
-
Cool the protein solution to 4°C by placing it on ice.
-
Add the cold NaIO₄ stock solution to the protein solution to a final concentration of 1-2 mM. To oxidize only sialic acid groups, a final concentration of 1 mM is recommended. For more general oxidation, up to 10 mM can be used.
-
Incubate the reaction on ice for 30 minutes, protected from light.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes on ice.
-
Immediately remove the excess periodate and buffer exchange the aldehyde-tagged protein into a neutral buffer (e.g., PBS, pH 7.0-7.4) using a desalting column.
-
Proceed immediately to Protocol 2.
Protocol 2: Ligation of this compound to Aldehyde-tagged Protein
This protocol details the formation of a stable oxime bond.
Materials:
-
Aldehyde-tagged protein (from Protocol 1) at 1-5 mg/mL (approx. 20-100 µM) in PBS, pH 7.0-7.4
-
This compound stock solution (10 mM in DMSO)
-
Aniline catalyst (optional, for accelerating the reaction): Prepare a 1 M aniline stock in DMSO.
Procedure:
-
To the solution of aldehyde-tagged protein, add the this compound stock solution to a final concentration of 1-2 mM (a 10- to 50-fold molar excess over the protein).
-
If using a catalyst, add the aniline stock solution to a final concentration of 10-20 mM. Aniline can significantly accelerate oxime formation at neutral pH.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Remove excess this compound and catalyst by buffer exchange using a desalting column or through dialysis against PBS.
-
The resulting azide-functionalized protein is now ready for the SPAAC reaction.
Protocol 3: SPAAC Reaction with a Cyclooctyne-labeled Molecule
This protocol describes the final "click" step. Here, we use DBCO (Dibenzocyclooctyne) as a representative strained alkyne.
Materials:
-
Azide-functionalized protein (from Protocol 2) in PBS, pH 7.4
-
DBCO-functionalized molecule (e.g., DBCO-Fluorophore) stock solution (10 mM in DMSO)
Procedure:
-
To the solution of azide-functionalized protein, add the DBCO-functionalized molecule to a final concentration that is a 3- to 10-fold molar excess over the protein.
-
Incubate the reaction for 1-2 hours at room temperature or 4-6 hours at 4°C. The reaction is typically complete within this timeframe due to the fast kinetics of SPAAC.
-
The final conjugate can be purified from excess DBCO reagent using size exclusion chromatography (SEC) or dialysis, depending on the nature of the conjugated molecule.
-
Analyze the final product using appropriate methods (e.g., SDS-PAGE with fluorescence imaging, UV-Vis spectroscopy, mass spectrometry) to confirm conjugation.
Data Presentation: Reaction Kinetics and Conditions
The efficiency of the two-step conjugation process depends on the kinetics of both the oxime ligation and the SPAAC reaction.
Table 1: Typical Conditions for Oxime Ligation
| Parameter | Recommended Value | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal for reaction with aminooxy groups. Mildly acidic conditions (pH 4.5-5.5) can also be used but may not be suitable for all proteins. |
| Reactant Ratio | 10-50 molar excess of Aminooxy reagent | Ensures efficient conversion of the aldehyde-tagged protein. |
| Catalyst | Aniline (10-100 mM) | Optional but recommended to accelerate the reaction, especially at neutral pH. |
| Reaction Time | 2 - 18 hours | Dependent on reactant concentrations, temperature, and use of a catalyst. |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is generally sufficient. |
Table 2: Comparative SPAAC Reaction Kinetics
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
|---|---|---|
| BCN (Bicyclo[6.1.0]nonyne) | ~0.14 | Good reactivity and stability. |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 0.3 | Fast kinetics, widely used. |
| DIFO (Difluorinated Cyclooctyne) | ~0.076 | High stability, moderate kinetics. |
| DIBO (Dibenzocyclooctynol) | ~0.17 | Fast kinetics with a functional handle for further modification. |
Note: Rate constants are representative and can vary based on the specific azide, solvent, and temperature. Generally, SPAAC reactions are significantly faster than Staudinger ligations but may be slower than copper-catalyzed click reactions.
References
- 1. researchgate.net [researchgate.net]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Surface Modification of Nanoparticles using Aminooxy-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a cornerstone of nanomedicine, enabling the development of sophisticated drug delivery systems, advanced diagnostics, and targeted therapeutics. Aminooxy-PEG2-azide is a heterobifunctional linker that offers a versatile platform for a two-step nanoparticle modification strategy. This molecule features an aminooxy group for covalent attachment to nanoparticles displaying aldehyde or ketone functionalities via a stable oxime bond, and a terminal azide group for the subsequent attachment of targeting ligands, imaging agents, or therapeutic payloads through "click chemistry."[1][2][3][4]
The polyethylene glycol (PEG) spacer enhances the biocompatibility and solubility of the modified nanoparticles, potentially reducing immunogenicity and increasing circulation time in vivo.[1] This document provides detailed protocols for the surface modification of nanoparticles using this compound, along with methods for characterization and subsequent bioconjugation.
Principle of Two-Step Surface Modification
The surface modification strategy using this compound involves two primary chemical reactions:
-
Oxime Ligation: The aminooxy group of the linker reacts with aldehyde or ketone groups on the nanoparticle surface to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions.
-
Click Chemistry: The terminal azide group introduced onto the nanoparticle surface serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation of a wide range of molecules containing a corresponding alkyne or strained alkyne group.
This two-step approach provides a modular and efficient method for the creation of multifunctional nanoparticles.
References
Troubleshooting & Optimization
Side reactions of Aminooxy-PEG2-azide and how to prevent them
Welcome to the technical support center for Aminooxy-PEG2-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing two reactive groups: an aminooxy group and an azide group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2][3]
-
The aminooxy group reacts with aldehydes and ketones to form a stable oxime bond. This reaction is commonly used for conjugating the linker to biomolecules that have or can be modified to have a carbonyl group.[4][5]
-
The azide group is used in "click chemistry," most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to react with alkyne-containing molecules.
-
The PEG2 spacer is a short, hydrophilic linker that can increase the solubility of the conjugated molecules.
This linker is widely used in bioconjugation, drug delivery, and the synthesis of antibody-drug conjugates (ADCs) and PROTACs.
Q2: How should I store and handle this compound?
Aminooxy compounds are known to be reactive and sensitive, so proper storage is crucial to maintain their activity.
-
Short-term storage: For use within a few days to a week, storage at 0 - 4°C in the dark is recommended.
-
Long-term storage: For periods of months to years, store at -20°C or -80°C, protected from light.
-
Stock solutions: If you prepare a stock solution in an organic solvent like DMSO, it is recommended to store it at -20°C for up to one month or -80°C for up to six months. Always allow the vial to warm to room temperature before opening to prevent condensation.
Q3: My oxime ligation reaction is slow. How can I increase the reaction rate?
Slow reaction rates in oxime ligation, especially at neutral pH, are a common issue. Here are several ways to accelerate the reaction:
-
Use a Catalyst: Aniline and its derivatives, such as p-phenylenediamine, are effective nucleophilic catalysts that can significantly increase the rate of oxime formation at neutral pH.
-
Optimize pH: The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5. However, for many biological applications, a pH of 6.5-7.5 is used to maintain the stability of the biomolecules, and in this range, a catalyst is highly recommended.
-
Increase Reactant Concentration: If your biomolecules are stable at higher concentrations, increasing the concentration of either the aminooxy- or carbonyl-containing reactant will increase the reaction rate.
Q4: What are the key differences between CuAAC and SPAAC for the azide group?
Both CuAAC and SPAAC are "click chemistry" reactions that form a stable triazole linkage between an azide and an alkyne. The main difference is the requirement for a copper catalyst.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. It is a very efficient and high-yielding reaction. However, the copper catalyst can be toxic to cells, which can be a limitation for in vivo applications.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction does not require a metal catalyst. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide. SPAAC is highly bioorthogonal and is the preferred method for click chemistry in living systems.
Troubleshooting Guides
Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution | Diagnostic Check |
| No reaction observed in oxime ligation | Inactive aminooxy reagent due to improper storage or hydrolysis. | Use a fresh aliquot of this compound. If preparing a stock solution, use anhydrous solvent. | Analyze the reagent by mass spectrometry to confirm its molecular weight. |
| Sub-optimal pH for the reaction. | Adjust the reaction pH. For uncatalyzed reactions, a pH of 4-5 is optimal. For catalyzed reactions at neutral pH, ensure the buffer is in the 6.5-7.5 range. | Measure the pH of the reaction mixture before starting. | |
| Presence of primary amines in the buffer (e.g., Tris). | Switch to a non-amine-containing buffer such as phosphate or HEPES. | Review the composition of your reaction buffer. | |
| Low yield in oxime ligation | Slow reaction kinetics. | Add an aniline-based catalyst (e.g., 10-100 mM aniline or 2-10 mM p-phenylenediamine). Increase reactant concentrations or reaction time. | Monitor the reaction over time by LC-MS to assess the rate of product formation. |
| No reaction observed in click chemistry (CuAAC or SPAAC) | Inactive azide group. | While azides are generally stable, consider using a fresh vial of the linker if it has been stored for a very long time or exposed to harsh conditions. | Confirm the mass of the linker by mass spectrometry. |
| For CuAAC, inactive copper catalyst. | Use freshly prepared solutions of copper sulfate and the reducing agent (e.g., sodium ascorbate). | - | |
| Low yield in click chemistry | For SPAAC, steric hindrance or low reactivity of the specific cyclooctyne. | Increase the concentration of the reactants or the reaction time. Consider a different, more reactive cyclooctyne derivative. | - |
| For CuAAC, insufficient removal of oxygen, leading to oxidation of Cu(I). | Degas the reaction mixture before adding the copper catalyst. | - |
Presence of Unexpected Side Products
| Symptom (Observed by Mass Spectrometry) | Possible Cause | Prevention/Solution |
| Mass of starting material +16 Da | Oxidation of sensitive amino acids (e.g., methionine, tryptophan) in your biomolecule. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers. |
| Mass of starting material -28 Da (from azide) | Reduction of the azide group to an amine (-N₃ to -NH₂). This is a known side reaction in the presence of reducing agents like DTT or TCEP. | Avoid using thiol-based reducing agents in the same reaction step as the azide linker. If disulfide bond reduction is necessary, perform it as a separate step and remove the reducing agent before adding the azide-containing molecule. |
| Unexpected adducts with catalyst | Formation of N-arylglycosylamine side products when using aniline or p-phenylenediamine catalysts with carbohydrates. | Use the minimum effective concentration of the catalyst. Purify the final product thoroughly by HPLC or other appropriate chromatographic methods. |
| Transoximation products | If multiple carbonyl and aminooxy species are present, exchange reactions can occur, leading to a mixture of products. | This is more of a concern in complex mixtures. If possible, purify intermediates before subsequent ligation steps. |
Data Presentation
Table 1: Impact of Aniline Catalyst on Oxime Ligation of GlcNAc
| Reaction Condition | Second-Order Rate Constant (k₂) (h⁻¹) | Conversion Yield after 1h (%) |
| Uncatalyzed (pH 6) | 0.012 | ~1 |
| Aniline-catalyzed (pH 6) | 0.04 | ~4 |
| Uncatalyzed (pH 7) | 0.050 | 4.8 |
| Aniline-catalyzed (pH 7) | 0.080 | 7.6 |
Table 2: Effect of Buffer Type on SPAAC Reaction Rates
| Buffer (pH 7, 37°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| HEPES | 1.22 ± 0.02 |
| Borate | 1.18 ± 0.01 |
| DMEM | 0.97 ± 0.01 |
| MES | 0.86 ± 0.02 |
| PBS | 0.85 ± 0.03 |
| RPMI | 0.77 ± 0.01 |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol describes a general method for conjugating an aminooxy-containing molecule to a carbonyl-containing biomolecule.
-
Preparation of Reactants:
-
Dissolve the carbonyl-containing biomolecule in an appropriate amine-free buffer (e.g., phosphate or HEPES buffer) at a pH between 6.5 and 7.5.
-
Dissolve this compound in the same buffer or a compatible co-solvent such as DMSO.
-
-
Reaction Setup:
-
Combine the biomolecule and a 1.5 to 10-fold molar excess of this compound in a reaction vessel.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM or p-phenylenediamine to a final concentration of 2-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2 to 24 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the conjugate to remove excess linker and catalyst using an appropriate method such as size exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general method for conjugating an azide-containing molecule (the product from Protocol 1) to a strained alkyne-containing molecule (e.g., DBCO-functionalized).
-
Preparation of Reactants:
-
Dissolve the azide-functionalized biomolecule in a suitable buffer (e.g., PBS, HEPES) at a pH between 7.0 and 8.5.
-
Dissolve the strained alkyne (e.g., DBCO-protein) in the same buffer.
-
-
Reaction Setup:
-
Combine the azide-functionalized molecule with a 1.5 to 5-fold molar excess of the strained alkyne.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 to 12 hours. The reaction can also be performed at 4°C for longer incubation times if the biomolecules are not stable at room temperature.
-
-
Purification:
-
Purify the final conjugate using a suitable chromatographic method (e.g., SEC, affinity chromatography) to remove any unreacted starting materials.
-
Visualizations
Caption: A typical two-step experimental workflow using this compound.
Caption: A logical workflow for troubleshooting low yield in conjugation reactions.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Aminooxy-PEG-Azide | Azido-PEG-Aminooxy | AxisPharm [axispharm.com]
- 4. Aminooxy-PEG1-azide, 2100306-70-3 | BroadPharm [broadpharm.com]
- 5. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
Technical Support Center: Optimizing Aminooxy-PEG2-azide Oxime Ligation
Welcome to the technical support center for Aminooxy-PEG2-azide oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on optimizing this powerful bioconjugation technique.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation?
A1: The rate of oxime ligation is highly pH-dependent. The reaction between an aminooxy group and an aldehyde or ketone is generally fastest in a slightly acidic buffer, typically between pH 4.0 and 5.5 .[1][2][3] This pH range provides a balance between the acid-catalyzed dehydration of the hemiaminal intermediate, which is the rate-limiting step, and maintaining the nucleophilicity of the aminooxy group. At pH values below 4, the aminooxy group can become excessively protonated, rendering it non-nucleophilic and slowing the reaction.[4][5]
Q2: Can I perform the ligation at a neutral pH (pH 7.0-7.5)? My biomolecule is not stable in acidic conditions.
A2: Yes, the reaction can be performed at neutral pH, which is often necessary to maintain the structural integrity and activity of sensitive biomolecules like proteins. However, the uncatalyzed reaction is significantly slower at neutral pH compared to the acidic optimum. To achieve efficient conjugation under these conditions, the use of a nucleophilic catalyst is strongly recommended.
Q3: How can I accelerate a slow oxime ligation reaction at neutral pH?
A3: The most effective way to increase the reaction rate at neutral pH is to add a catalyst. Aniline and its derivatives, such as p-phenylenediamine , are common and effective catalysts. These catalysts form a more reactive Schiff base intermediate with the carbonyl compound, which is then more readily attacked by the aminooxy nucleophile, thereby accelerating the overall reaction rate. Using a catalyst can increase the reaction rate by 10 to 100-fold, making conjugations at neutral pH practical.
Q4: Why is my reaction yield low even when using the correct pH?
A4: Low yield can be attributed to several factors beyond pH:
-
Reagent Quality: Ensure that the this compound and the carbonyl-containing molecule are pure and have not degraded. Aminooxy compounds can be sensitive and should be stored properly.
-
Reactant Concentration: The reaction rate is dependent on the concentration of both reactants. If possible, increasing the concentration can improve the yield.
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris, as they can compete with the aminooxy group by reacting with the carbonyl compound. Buffers like sodium acetate (for acidic pH) or phosphate-buffered saline (PBS, for neutral pH) are suitable choices.
-
Steric Hindrance: If the reactive carbonyl or aminooxy group is located in a sterically hindered position on your molecule, the reaction rate can be significantly reduced.
-
Reaction Time: Slower reactions, especially those at neutral pH or with ketones, may require longer incubation times (e.g., 12-24 hours) for completion.
Q5: My reaction involves a ketone instead of an aldehyde. Why is it much slower?
A5: Ketones are inherently less electrophilic than aldehydes, and the tetrahedral intermediate formed during the reaction is sterically more hindered. Consequently, oxime ligation with ketones is significantly slower than with aldehydes under the same conditions. For ketone ligations, optimizing the pH, using a more effective catalyst (e.g., p-phenylenediamine), increasing reactant concentrations, and extending the reaction time are crucial for achieving good yields.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal pH: The reaction buffer pH is outside the optimal range. | Verify the pH of your reaction buffer. For uncatalyzed reactions, adjust to pH 4.5-5.5. For catalyzed reactions at neutral pH, ensure the buffer is between pH 6.5-7.5. |
| Inactive Reagents: Degradation of this compound or the carbonyl compound. | Use fresh, high-quality reagents. Confirm the integrity of starting materials via analytical methods like mass spectrometry if possible. | |
| Inappropriate Buffer System: Use of amine-containing buffers (e.g., Tris). | Switch to a non-amine buffer such as sodium acetate, MES, or phosphate buffer. | |
| Insufficient Catalyst: For neutral pH reactions, the catalyst is missing or at too low a concentration. | Add a freshly prepared solution of aniline or p-phenylenediamine to a final concentration of 10-100 mM. | |
| Reaction is Very Slow | Neutral pH without Catalyst: The uncatalyzed reaction is inherently slow at pH 7. | Add an aniline-based catalyst to accelerate the reaction. |
| Ketone Reactant: Ketones react much more slowly than aldehydes. | Increase catalyst concentration, extend the reaction time, and consider a gentle increase in temperature (e.g., to 37°C) if your biomolecule is stable. | |
| Low Reactant Concentration: Reaction kinetics are concentration-dependent. | If feasible, increase the concentration of one or both reactants. | |
| Multiple Products or Side Reactions | Instability of Biomolecule: The pH or other reaction conditions may be degrading the starting material. | Confirm the stability of your biomolecule under the chosen reaction conditions. Consider running a control experiment without the ligation partner. |
| Impure Reagents: Contaminants in the starting materials may lead to side products. | Purify the starting materials before the ligation reaction. |
Quantitative Data Presentation
Table 1: Effect of pH on Relative Oxime Ligation Rate
| pH | Relative Reaction Rate (Uncatalyzed) | Notes |
| 3.0 | Low | Excessive protonation of the aminooxy group reduces nucleophilicity. |
| 4.5 | Highest | Optimal balance for acid catalysis and nucleophile reactivity. |
| 5.5 | High | Rate begins to decrease as acid catalysis becomes less efficient. |
| 7.0 | Very Low | Slow dehydration of the intermediate; catalyst is highly recommended. |
| 8.0 | Extremely Low | Inefficient catalysis of the rate-limiting step. |
| This table illustrates the general trend. The exact optimal pH can vary depending on the specific reactants. |
Table 2: Common Buffer Systems for Oxime Ligation
| Buffer | pKa | Useful pH Range | Notes |
| Sodium Acetate | 4.76 | 3.8 - 5.8 | Ideal for reactions in the optimal acidic range. |
| MES | 6.15 | 5.5 - 6.7 | Good for mildly acidic to near-neutral conditions. |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 | Standard choice for bioconjugations at physiological pH. |
| Ensure the buffer is free from primary amines. |
Experimental Protocols
Protocol 1: General Oxime Ligation at Optimal Acidic pH (pH 4.5)
-
Prepare Buffer: Prepare a 100 mM sodium acetate buffer and adjust the pH to 4.5.
-
Dissolve Reactants: Dissolve your aldehyde or ketone-containing biomolecule in the pH 4.5 buffer to a final concentration of 1-10 mg/mL.
-
Prepare Aminooxy Reagent: Dissolve this compound in the same buffer. A 10 to 50-fold molar excess over the biomolecule is typically used.
-
Initiate Reaction: Add the this compound solution to the biomolecule solution.
-
Incubate: Allow the reaction to proceed at room temperature (20-25°C) for 2-4 hours. For slower reactions (e.g., with ketones), incubation can be extended up to 24 hours.
-
Monitor Progress (Optional): The reaction progress can be monitored by techniques such as HPLC, SDS-PAGE, or mass spectrometry.
-
Purification: Once complete, remove excess reagents by dialysis, size-exclusion chromatography, or another appropriate purification method.
Protocol 2: Catalyzed Oxime Ligation at Neutral pH (pH 7.2)
-
Prepare Buffer: Prepare a 100 mM phosphate buffer (or PBS) and adjust the pH to 7.2.
-
Dissolve Reactants: Dissolve your aldehyde or ketone-containing biomolecule in the pH 7.2 buffer.
-
Prepare Catalyst Stock: Prepare a 1 M stock solution of aniline in DMSO or an appropriate solvent. Caution: Aniline is toxic.
-
Prepare Aminooxy Reagent: Dissolve this compound in the pH 7.2 buffer to the desired final concentration (e.g., 10-50 fold molar excess).
-
Set up Reaction: In the biomolecule solution, add the aniline stock solution to a final concentration of 20-100 mM. Mix gently.
-
Initiate Reaction: Add the this compound solution to the biomolecule/catalyst mixture.
-
Incubate: Allow the reaction to proceed at room temperature for 4-16 hours.
-
Purification: Purify the conjugate to remove unreacted reagents and the catalyst.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficiency of Aminooxy-PEG2-azide Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of experiments involving Aminooxy-PEG2-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It contains two reactive groups: an aminooxy group and an azide group, connected by a short polyethylene glycol (PEG) spacer.[1][2]
-
The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond. This reaction is a type of "click chemistry" known as oxime ligation.[3][4]
-
The azide group can participate in another type of click chemistry, the azide-alkyne cycloaddition, to react with molecules containing alkyne groups. This can be either a copper-catalyzed reaction (CuAAC) or a strain-promoted, copper-free reaction (SPAAC) with cyclooctynes like DBCO or BCN.
This dual functionality allows for the sequential or modular assembly of complex biomolecular conjugates, making it a valuable tool in drug discovery, proteomics, and bioconjugation.
Q2: At what pH should I perform the oxime ligation with the aminooxy group?
The rate of oxime ligation is highly pH-dependent. The reaction is generally fastest at a slightly acidic pH of about 4.5. At neutral pH (around 7.0), the reaction can be inherently slow. This is because the rate-determining step in the pH range of approximately 3 to 7 is the acid-catalyzed dehydration of a tetrahedral intermediate. However, at a pH below 3, the aminooxy group can become protonated and thus unreactive. For many biological applications where acidic conditions are not feasible, the reaction is often performed at a neutral pH, which may require a catalyst to achieve a reasonable reaction rate.
Q3: My oxime ligation is very slow at neutral pH. How can I speed it up?
Slow reaction rates at neutral pH are a common issue. The most effective way to accelerate the reaction is by using a nucleophilic catalyst. Aniline and its derivatives are the most commonly used catalysts for this purpose. Aniline can increase the reaction rate by up to 40-fold at neutral pH. More recent studies have identified other catalysts like p-phenylenediamine and m-phenylenediamine (mPDA) that can be even more efficient than aniline, in some cases increasing the reaction rate by more than 15-fold compared to aniline.
Q4: What are the storage and stability considerations for this compound?
Aminooxy compounds are known to be reactive and sensitive, particularly towards aldehydes and ketones present in common laboratory solvents like acetone. Therefore, long-term storage of aminooxy-containing molecules can be challenging. It is recommended to store this compound at -20°C and to use it promptly after reconstitution. Some suppliers recommend using the product within a week of preparation. For peptides modified with an aminooxy group, it is advisable to use a protected form (e.g., Fmoc-protected) for synthesis and storage, followed by deprotection just before the ligation reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Oxime Ligation
| Possible Cause | Suggested Solution |
| Suboptimal pH | Verify the pH of your reaction buffer. For optimal rates, use a buffer with a pH of 4.5-5.5. If your biomolecule is sensitive to acidic conditions, perform the reaction at pH 7.0-7.5 but ensure a catalyst is used. |
| Absence or Inefficient Catalyst | If reacting at neutral pH, add a catalyst. Aniline (typically 10-100 mM) is a standard choice. For even faster kinetics, consider using p-phenylenediamine or m-phenylenediamine. |
| Reagent Degradation | Ensure your this compound has been stored correctly at -20°C and is not from an old stock. If possible, test the reagent with a fresh, reliable aldehyde or ketone standard. Aminooxy compounds can be sensitive and should be used quickly after preparation. |
| Impure Reactants | Purify your aldehyde or ketone-containing molecule before the ligation reaction. Contaminants can interfere with the reaction. Use high-purity solvents and reagents. |
| Steric Hindrance | If the aldehyde or ketone is in a sterically hindered environment, the reaction may be slow. Increase the reaction time, temperature (if compatible with your molecules), and/or the concentration of the aminooxy reagent. |
| Incorrect Stoichiometry | Ensure you are using an appropriate molar ratio of reactants. Typically, a slight excess of the aminooxy reagent (1.2-2 equivalents) is used. |
Issue 2: Difficulty in Purifying the Conjugated Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will have a mixture of starting materials and product. Improve the reaction efficiency using the suggestions in "Issue 1". |
| Similar Properties of Product and Reactants | The PEG linker can sometimes make separation from unreacted PEGylated starting material difficult. Utilize a purification method that separates based on a property other than size, such as charge (ion-exchange chromatography) or hydrophobicity (reverse-phase HPLC). |
| Product Instability | While the oxime bond is generally stable, ensure your purification conditions (e.g., pH of chromatography buffers) are not promoting hydrolysis. |
Quantitative Data
Table 1: Effect of pH and Aniline Catalyst on Oxime Ligation Rate
| pH | Catalyst | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fold-Increase in Rate |
| 7.0 | None | ~0.01 or lower | - |
| 7.0 | 100 mM Aniline | 8.2 ± 1.0 | Up to 40x |
| 4.5 | 100 mM Aniline | Significantly higher than at pH 7.0 | Up to 400x (compared to uncatalyzed at neutral pH) |
Data compiled from multiple sources, providing approximate values for typical reactions.
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst (Concentration) | Relative Reaction Rate |
| Aniline (100 mM) | 1x |
| p-phenylenediamine (100 mM) | ~19x faster than aniline |
| m-phenylenediamine (mPDA) (100 mM) | ~2.5x faster than aniline |
| m-phenylenediamine (mPDA) (750 mM) | ~15x faster than aniline |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
-
Preparation of Reactants :
-
Dissolve the aldehyde or ketone-containing molecule in an appropriate buffer (e.g., 0.1 M sodium phosphate, pH 7.0, or 0.1 M sodium acetate, pH 4.5).
-
Dissolve this compound in the same buffer to a known concentration.
-
-
Reaction Setup :
-
In a reaction vessel, combine the aldehyde/ketone-containing molecule with 1.2 to 2 molar equivalents of the this compound solution.
-
If performing the reaction at neutral pH, add a freshly prepared solution of aniline to a final concentration of 10-100 mM.
-
-
Incubation :
-
Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification :
-
Purify the resulting conjugate using an appropriate chromatography method, such as reverse-phase HPLC or size-exclusion chromatography, to remove excess reagents and catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol assumes the oxime ligation has already been performed and the product purified.
-
Preparation of Reactants :
-
Dissolve the purified this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the DBCO or BCN-containing molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
-
Reaction Setup :
-
Combine the azide-containing conjugate with 1.5 to 3 molar equivalents of the DBCO or BCN-containing molecule.
-
-
Incubation :
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C for 12-24 hours. The reaction is typically faster at room temperature.
-
-
Purification :
-
Purify the final conjugate using a suitable chromatography method to remove any unreacted starting materials.
-
Visualizations
Caption: General experimental workflow for a two-step conjugation using this compound.
References
Troubleshooting poor solubility of Aminooxy-PEG2-azide conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminooxy-PEG2-azide conjugates. The information provided addresses common challenges, with a focus on resolving poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule containing an aminooxy group and an azide group, connected by a two-unit polyethylene glycol (PEG) spacer.[1][2][3] The aminooxy group reacts with aldehydes and ketones to form stable oxime linkages, while the azide group is used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] Its primary applications are in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras), where the PEG spacer enhances the solubility and bioavailability of the resulting conjugate.
Q2: I am observing precipitation of my this compound conjugate during my experiment. What are the likely causes?
Precipitation of this compound conjugates is often due to poor solubility of the entire conjugate, which can be influenced by several factors:
-
Hydrophobicity of the Conjugated Molecule: If the molecule conjugated to the this compound is highly hydrophobic, it can significantly reduce the overall solubility of the conjugate, leading to aggregation and precipitation.
-
High Drug-to-Antibody Ratio (DAR) in ADCs: In the context of ADC synthesis, a high DAR can increase the hydrophobicity of the antibody, causing it to aggregate and precipitate out of solution.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can all impact the solubility of the conjugate. Buffers containing components that can react with the linker should be avoided.
-
Solvent Quality: For stock solutions, the quality of the organic solvent is critical. For example, hygroscopic DMSO that has absorbed moisture can negatively impact the solubility of the product.
Q3: How can I improve the solubility of my this compound conjugate?
Improving the solubility of your conjugate may require a multi-faceted approach:
-
Optimize the Solvent System: For initial dissolution, consider using a high-quality, anhydrous organic solvent like DMSO, DMF, or DCM. For aqueous reactions, the addition of a co-solvent may be necessary.
-
Adjust Buffer Composition: Experiment with different buffer systems, pH levels, and the inclusion of excipients like polysorbate or sucrose to enhance solubility and stability.
-
Incorporate a More Hydrophilic Linker: If designing a new conjugate, consider using a linker with a longer PEG chain (e.g., PEG4, PEG8, PEG12) to increase the overall hydrophilicity.
-
Control the Degree of Conjugation: In ADC synthesis, aim for an optimal DAR to balance potency and solubility. A lower DAR may improve solubility.
Troubleshooting Guide: Poor Solubility
This guide provides a systematic approach to troubleshooting and resolving poor solubility issues with this compound conjugates.
Problem: Difficulty Dissolving the this compound Reagent
If you are struggling to dissolve the initial this compound reagent, follow these steps:
Troubleshooting Workflow for Reagent Dissolution
Caption: A step-by-step workflow for dissolving this compound.
Problem: Precipitation of the Conjugate During or After the Reaction
If your conjugate precipitates out of solution during the reaction or subsequent purification steps, consider the following:
Logical Relationship of Factors Causing Conjugate Precipitation
Caption: Factors leading to the precipitation of the conjugate.
Quantitative Data
The solubility of this compound can vary significantly depending on the solvent and conditions. The following table summarizes available solubility data.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (525.76 mM) | Requires ultrasonication. The use of new, anhydrous (hygroscopic) DMSO is recommended as absorbed moisture can significantly impact solubility. |
| Water | Soluble | Quantitative data not readily available. The PEG component generally imparts good water solubility. |
| DMF | Soluble | Quantitative data not readily available. |
| DCM | Soluble | Quantitative data not readily available. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
This protocol provides a method for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound
-
Anhydrous, newly opened dimethyl sulfoxide (DMSO)
-
Ultrasonic bath
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile, dry microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO per 1 mg of the compound).
-
Vortex the tube briefly to initially mix the contents.
-
Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved. This may take several minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
General Workflow for Antibody-Drug Conjugation (ADC) using this compound
This workflow outlines the key steps in creating an ADC where the antibody is first modified to introduce an aldehyde group, followed by conjugation with an this compound-drug construct.
ADC Synthesis Workflow
Caption: A workflow for ADC synthesis using this compound.
References
Technical Support Center: Post-Reaction Purification of Aminooxy-PEG2-azide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the efficient removal of unreacted Aminooxy-PEG2-azide following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my reaction?
Excess bifunctional linkers like this compound can lead to undesirable side reactions, complicate downstream analytical characterization, and potentially interfere with the biological activity or function of your final conjugate. Purification ensures a homogenous product, which is critical for reproducible results in research and therapeutic applications.
Q2: What are the primary methods for removing small molecule PEG reagents like this compound?
The most common and effective methods leverage the size difference between your larger biomolecule conjugate and the small this compound molecule (MW: 190.2 Da).[1] These techniques include dialysis, size exclusion chromatography (SEC), and ultrafiltration/diafiltration.[2][3] For conjugates where charge properties are significantly altered, ion-exchange chromatography (IEX) can also be a powerful tool.
Q3: My conjugate is also a small molecule. How can I purify my product?
When there is not a significant size difference between your product and the excess reagent, other purification methods must be employed. Standard organic synthesis workup methods, such as liquid-liquid extraction or column chromatography on silica gel, can be effective. The polarity of PEG-containing compounds can sometimes lead to streaking on silica; experimenting with solvent systems like chloroform-methanol or DCM-methanol may be necessary to achieve good separation.
Q4: How can I confirm that the excess this compound has been successfully removed?
Several analytical techniques can be used. High-performance liquid chromatography (HPLC), particularly with a mass spectrometer (LC-MS), can resolve and identify the conjugate, unreacted biomolecule, and residual PEG linker. NMR spectroscopy can also be used to detect the disappearance of signals corresponding to the free linker, although the PEG signals can sometimes be complex.
Q5: Can I quench the unreacted this compound instead of removing it?
While quenching can deactivate the reactive groups, it does not remove the molecule itself. For the azide group, quenching is possible but often involves harsh conditions that could damage a sensitive biomolecule. For the aminooxy group, adding an excess of an aldehyde- or ketone-containing small molecule could quench it. However, purification is still the recommended step to ensure a clean final product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of my conjugated product after purification. | Non-specific binding: Your conjugate may be sticking to the purification matrix (e.g., chromatography resin or dialysis membrane). | - Ensure the purification buffer has an appropriate pH and ionic strength to minimize non-specific interactions.- For chromatography, consider adding a non-ionic detergent or adjusting the salt concentration.- For dialysis, ensure the membrane material is compatible with your biomolecule. |
| Residual this compound is still detected after purification. | Inefficient separation: The chosen purification method may not be optimal for the size and properties of your conjugate. | - For Dialysis/Diafiltration: Increase the number of buffer exchanges or the total dialysis time. Ensure the membrane molecular weight cut-off (MWCO) is appropriate (at least 20x the molecular weight of the PEG linker but smaller than your conjugate).- For SEC: Ensure the column has sufficient resolution to separate your conjugate from the small molecule linker. Use a longer column or a resin with a smaller pore size if needed.- For IEX: The charge difference between your conjugate and the free linker may not be sufficient for separation under the current buffer conditions. Optimize the pH and salt gradient. |
| The biological activity of my conjugate is reduced after purification. | Denaturation: The purification conditions (e.g., pH, organic solvents, temperature) may be too harsh for your biomolecule. | - Perform all purification steps at a temperature that maintains protein stability, often 4°C.- Avoid extreme pH values unless required for chromatography and confirmed to be non-damaging.- If using organic solvents for chromatography, minimize the exposure time and concentration. |
| Conjugate appears aggregated after purification. | Poor solubility: The removal of the hydrophilic PEG linker or changes in buffer composition may have reduced the solubility of your conjugate. | - Ensure the final formulation buffer is optimized for the solubility of your conjugate.- Consider screening different buffer additives, such as arginine or non-ionic detergents, to prevent aggregation. |
Purification Methodologies
Below is a comparison of common purification techniques for removing excess this compound from a reaction with a significantly larger biomolecule (e.g., a protein or antibody).
Comparison of Purification Methods
| Method | Principle | Typical Sample Volume | Advantages | Disadvantages |
| Dialysis | Size-based separation across a semi-permeable membrane. | 0.1 mL - 70 mL | - Simple and requires minimal specialized equipment.- Gentle on most biomolecules. | - Slow (can take 24-48 hours).- Can lead to sample dilution.- May not be suitable for very small sample volumes. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius as molecules pass through a porous resin. | 0.1 mL - Liters | - High resolution and efficient removal of small molecules.- Can be used for buffer exchange simultaneously.- Scalable. | - Requires a chromatography system (e.g., FPLC or HPLC).- Can lead to sample dilution.- Potential for non-specific binding to the resin. |
| Ultrafiltration/ Diafiltration | Use of pressure to force solvent and small molecules through a membrane while retaining larger molecules. | 0.1 mL - Liters | - Fast and efficient.- Concentrates the sample simultaneously.- Highly scalable. | - Can lead to membrane fouling or non-specific binding.- High shear forces can potentially damage sensitive biomolecules. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | 0.1 mL - Liters | - Very high resolution; can sometimes separate species with different degrees of PEGylation.- Concentrates the sample. | - Requires the conjugate to have a different net charge from the unreacted biomolecule.- Method development can be more complex (requires pH and salt gradient optimization). |
Experimental Protocols
Protocol 1: Removal by Dialysis
This protocol is suitable for removing this compound from protein solutions.
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the PEG reagent (190.2 Da) but much smaller than your conjugate. For a typical antibody (~150 kDa), a 10-20 kDa MWCO membrane is appropriate.
-
Hydration: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of a suitable buffer (e.g., PBS), typically 200-500 times the sample volume. Stir the buffer gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer completely at least 3-4 times over 24-48 hours. A common schedule is to change the buffer after 4 hours, 8 hours, and then overnight.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The purified conjugate is now ready for downstream applications.
Protocol 2: Removal by Size Exclusion Chromatography (SEC)
This protocol describes the use of a pre-packed desalting column for rapid purification.
-
Column Selection: Choose a desalting column (e.g., Sephadex G-25) with a fractionation range appropriate for separating your large conjugate from the small PEG reagent.
-
Equilibration: Equilibrate the column with at least 5 column volumes of your desired final buffer (e.g., PBS) at the recommended flow rate.
-
Sample Loading: Apply the reaction mixture to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically ~10-15% of the column volume).
-
Elution: Elute the sample with the equilibration buffer. The larger conjugate will pass through the column in the void volume and elute first. The smaller this compound will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm. Pool the fractions containing your purified conjugate.
Workflow and Decision Diagrams
The following diagrams illustrate the general workflow for post-reaction purification and a decision-making process for selecting the appropriate method.
Caption: A generalized workflow for the purification of a bioconjugate after the initial reaction.
Caption: Decision tree for selecting a purification method based on product size.
References
Navigating Protein Labeling Challenges: A Guide to Preventing Aggregation with Aminooxy-PEG2-azide
Technical Support Center
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology and therapeutics. The use of bifunctional linkers like Aminooxy-PEG2-azide offers a versatile method for introducing azide handles for subsequent "click" chemistry applications. However, a common hurdle in this process is protein aggregation, which can compromise the quality, efficacy, and safety of the final product. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate and prevent protein aggregation during labeling with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during labeling with this compound?
A1: Protein aggregation during the labeling process can be triggered by several factors:
-
Changes in Surface Hydrophobicity: The attachment of the PEG-azide linker can alter the surface properties of the protein. While the PEG component is hydrophilic and generally known to reduce aggregation, the overall modification can sometimes expose hydrophobic patches, leading to intermolecular interactions and aggregation.[1]
-
Alteration of Protein Charge: The aminooxy group reacts with aldehyde or ketone groups on the protein, which are often introduced by oxidizing carbohydrate moieties. This modification, along with any potential side reactions, can alter the protein's isoelectric point (pI). If the pI shifts closer to the pH of the reaction buffer, the protein's net charge decreases, reducing electrostatic repulsion between molecules and promoting aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, ionic strength, and high concentrations of the protein or labeling reagent can destabilize the protein and induce aggregation.[1] Proteins are generally least soluble at their isoelectric point (pI).[1]
-
Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO. The introduction of even small amounts of organic solvent can destabilize some proteins, leading to "solvent shock" and precipitation.
-
Inherent Protein Instability: Some proteins are intrinsically less stable and more prone to aggregation, a characteristic that can be exacerbated by chemical modification and handling.[1]
Q2: How does the PEG component of this compound affect protein aggregation?
A2: The polyethylene glycol (PEG) component is generally beneficial in preventing aggregation. PEG is a hydrophilic and flexible polymer that, when conjugated to a protein (a process known as PEGylation), can increase the protein's solubility and stability. It forms a protective hydrophilic shield around the protein, which can mask hydrophobic patches that might otherwise lead to aggregation. This process has been shown to prevent protein precipitation by rendering aggregates soluble and slowing the rate of aggregation.
Q3: What is the optimal pH for the aminooxy labeling reaction?
A3: The reaction between an aminooxy group and an aldehyde or ketone to form an oxime bond is most efficient in a slightly acidic to neutral buffer, typically between pH 6.5 and 7.5. For reactions that are not catalyzed, a slightly more acidic pH of around 6.0 may sometimes enhance the reaction rate. It is crucial to select a pH that maintains the stability of your specific protein.
Q4: Can a catalyst be used to improve the labeling efficiency?
A4: Yes, aniline can be used as a catalyst to increase the rate and efficiency of oxime bond formation. Aniline is typically used at a concentration of around 10 mM.
Q5: How can I detect and quantify protein aggregation?
A5: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for visible signs of aggregation, such as cloudiness, turbidity, or precipitation in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering by aggregates.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving aggregation issues encountered during your labeling experiment.
Issue 1: Protein Precipitates Immediately Upon Addition of this compound
This is often a sign of "solvent shock" or acute protein instability under the initial reaction conditions.
| Possible Cause | Suggested Solution |
| High concentration of organic solvent (e.g., DMSO) in the reagent stock. | Prepare a more dilute stock solution of this compound in the organic solvent to minimize the final concentration in the reaction mixture. Add the reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations. |
| Suboptimal buffer conditions (pH, ionic strength). | Perform a buffer screen to identify the optimal pH and salt concentration for your protein's stability. Ensure the reaction buffer pH is at least one unit away from the protein's pI. |
| High protein concentration. | Reduce the protein concentration. While higher concentrations can increase reaction efficiency, they also increase the risk of aggregation. |
Issue 2: Gradual Aggregation Occurs During the Incubation Period
This may indicate a slower process of destabilization or the formation of aggregation-prone intermediates.
| Possible Cause | Suggested Solution |
| Suboptimal reaction temperature. | Lower the incubation temperature (e.g., from room temperature to 4°C). This will slow down the reaction rate, so a longer incubation time may be necessary. |
| High molar excess of labeling reagent. | Reduce the molar excess of this compound. Perform a titration experiment to determine the optimal ratio that achieves sufficient labeling without causing aggregation. |
| Protein instability over time under reaction conditions. | Add stabilizing excipients to the reaction buffer (see Table 1 for examples). |
| Oxidation of sensitive residues (e.g., cysteine). | If your protein has free cysteines, consider adding a mild reducing agent like TCEP (0.5-1 mM), which does not interfere with the aminooxy chemistry. |
Issue 3: Aggregation is Observed After Purification or During Storage
This suggests that the labeled protein is less stable than the unlabeled protein or that the storage buffer is not optimal.
| Possible Cause | Suggested Solution |
| Suboptimal storage buffer. | Screen for a new optimal storage buffer for the labeled protein. The modification may have altered the protein's surface properties, requiring a different pH or ionic strength for stability. |
| Concentration-dependent aggregation. | Store the labeled protein at a lower concentration. If a high concentration is necessary, screen for stabilizing excipients. |
| Freeze-thaw induced aggregation. | Add cryoprotectants such as glycerol (up to 50%) or sucrose to the storage buffer before freezing. Aliquot the labeled protein to minimize the number of freeze-thaw cycles. |
Data Presentation: Stabilizing Excipients
The addition of excipients to the reaction and storage buffers can significantly enhance protein stability. The optimal concentration for each excipient should be determined empirically for your specific protein.
Table 1: Recommended Concentration Ranges of Stabilizing Excipients
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | 50 - 300 mM | Preferential exclusion, stabilizing the native protein structure. |
| Amino Acids | Arginine, Glycine, Histidine, Proline | 50 - 250 mM | Can suppress aggregation by interacting with the protein surface and inhibiting protein-protein interactions. |
| Polymers | Polyethylene Glycol (PEG) (as an additive) | 1 - 10% (w/v) | Excluded volume effect, increases protein hydration. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.1% (w/v) | Prevent surface-induced aggregation and can solubilize protein aggregates. |
| Salts | Sodium Chloride (NaCl) | 50 - 500 mM | Modulate electrostatic interactions. The optimal concentration is protein-dependent. |
| Reducing Agents | TCEP | 0.5 - 1 mM | Prevents the formation of intermolecular disulfide bonds. |
Experimental Protocols
This section provides a general protocol for labeling a glycoprotein with this compound. It is crucial to optimize these conditions for your specific protein.
Protocol 1: Oxidation of Glycoproteins to Generate Aldehyde Groups
This step is necessary if your protein does not already contain accessible aldehyde or ketone groups.
Materials:
-
Glycoprotein in a suitable buffer (e.g., PBS)
-
10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)
-
Sodium meta-periodate (NaIO₄) stock solution (100 mM in dH₂O, freshly prepared)
-
Ethylene glycol
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Dissolve the glycoprotein in 1X PBS buffer to a concentration of 20-100 µM (e.g., 3-15 mg/mL for an IgG).
-
Oxidation Reaction:
-
To your protein solution, add 1/10th volume of 10X Reaction Buffer.
-
Add 1/10th volume of the 100 mM NaIO₄ stock solution.
-
Incubate the reaction for 10 minutes at room temperature or 30 minutes on ice, protected from light.
-
-
Quench the Reaction: Add ethylene glycol to a final concentration of 100 mM to quench the unreacted periodate. Incubate for 10 minutes at room temperature.
-
Buffer Exchange: Immediately remove excess periodate and ethylene glycol by buffer exchange into a conjugation buffer (e.g., 100 mM MES, pH 6.0 or PBS, pH 7.2) using a desalting column or dialysis.
Protocol 2: Labeling with this compound
Materials:
-
Oxidized glycoprotein from Protocol 1
-
This compound
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., 100 mM MES, pH 6.0 or PBS, pH 7.2-7.5)
-
Aniline (optional, as a catalyst)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Labeling Reagent: Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.
-
Labeling Reaction:
-
To the oxidized glycoprotein solution, add the desired molar excess of the this compound stock solution (e.g., 10-50 fold molar excess). The optimal ratio should be determined empirically.
-
Optional: To catalyze the reaction, add aniline to a final concentration of 10 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C with gentle mixing.
-
-
Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight and by DLS or SEC to assess for the presence of aggregates.
-
Storage: Store the purified, labeled protein in an appropriate buffer containing stabilizing excipients at -20°C or -80°C.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for protein labeling with this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for protein aggregation issues.
References
Technical Support: Optimizing Catalyst Concentration for CuAAC with Aminooxy-PEG2-azide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the copper catalyst concentration in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically involving Aminooxy-PEG2-azide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the copper catalyst in a CuAAC reaction?
A1: For most bioconjugation applications, a final copper concentration between 50 µM and 100 µM is a good starting point.[1][2] However, the optimal concentration is highly dependent on the substrates, solvent, and temperature. For reactions involving sensitive biomolecules, it's crucial to start with lower concentrations to minimize potential oxidative damage.[3][4]
Q2: Why is a ligand necessary, and what is the optimal ligand-to-copper ratio?
A2: A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the active Cu(I) oxidation state, preventing catalyst oxidation and aggregation, and accelerating the reaction rate.[5] For aqueous systems, a ligand-to-copper ratio of 5:1 is often recommended to not only stabilize the catalyst but also to help protect sensitive substrates from reactive oxygen species (ROS).
Q3: Can the aminooxy group on my this compound substrate interfere with the copper catalyst?
A3: Yes, functional groups like amines and aminooxy groups can potentially chelate or coordinate with the copper catalyst. This sequestration can reduce the amount of active catalyst available for the cycloaddition. If low yields are observed, this could be a contributing factor, and increasing the catalyst or ligand concentration may be necessary.
Q4: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A4: While Cu(I) salts (e.g., CuI, CuBr) are the active catalysts, they are unstable and sensitive to oxygen. The most convenient and common method is to generate Cu(I) in situ by using a stable Cu(II) salt, like copper(II) sulfate (CuSO₄), in combination with a reducing agent, most commonly sodium ascorbate. This approach is more robust and less sensitive to trace oxygen.
Q5: My reaction is very slow. Should I increase the catalyst concentration?
A5: Increasing catalyst loading can improve the reaction rate, but it's not the only factor. First, ensure your sodium ascorbate solution is freshly prepared, as it degrades in solution. Also, consider gently heating the reaction (e.g., to 37-40°C) if your substrates are stable, as this can significantly increase the rate. Finally, ensure your solvents have been adequately degassed to remove oxygen, which inactivates the catalyst.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Potential Cause: Inactive Catalyst due to Oxidation. The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.
-
Solution: Ensure all buffers and solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) before use. Always use a freshly prepared solution of sodium ascorbate, as it is the primary reducing agent that maintains the copper in its active Cu(I) state.
-
-
Potential Cause: Insufficient Catalyst Loading. The concentration of active catalyst is too low for an efficient reaction, possibly due to sequestration by the aminooxy group or other components in the mixture.
-
Solution: Systematically increase the concentration of the CuSO₄/ligand premix. Try doubling the initial concentration (e.g., from 100 µM to 200 µM Cu). Refer to the optimization protocol below.
-
-
Potential Cause: Incorrect Order of Reagent Addition. Adding the reducing agent to the copper salt before the ligand is present can lead to the precipitation of inactive copper species.
-
Solution: Always premix the CuSO₄ and the stabilizing ligand (e.g., THPTA) before adding them to the main reaction mixture containing the azide and alkyne. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.
-
Issue 2: Reaction Starts but Stalls Before Completion
-
Potential Cause: Depletion of Reducing Agent. Over time, dissolved oxygen can consume the sodium ascorbate, leading to the gradual oxidation and inactivation of the copper catalyst.
-
Solution: If the reaction is slow and runs for several hours, consider a second addition of fresh sodium ascorbate midway through the reaction. Capping the reaction vessel to minimize oxygen exposure is also highly recommended.
-
-
Potential Cause: Product Insolubility or Aggregation. The newly formed triazole product may have poor solubility in the reaction solvent, causing it to precipitate and stall the reaction.
-
Solution: Add a co-solvent like DMSO or DMF (e.g., 5-20% v/v) to improve the solubility of all components. If precipitation is observed, analyze the precipitate to confirm if it is the desired product.
-
Issue 3: Formation of Side Products (e.g., Alkyne Homocoupling)
-
Potential Cause: Glaser-Hay Coupling. This oxidative side reaction occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen, leading to the formation of diacetylene byproducts.
-
Solution: This is primarily an oxygen-related issue. Rigorous deoxygenation of all solutions is critical. Maintaining a sufficient excess of sodium ascorbate and a proper ligand-to-copper ratio (e.g., 5:1) helps keep the copper in the reduced Cu(I) state, which disfavors this side reaction.
-
Experimental Protocols
Protocol 1: Optimization of Copper Catalyst Concentration
This protocol describes a method for determining the optimal catalyst concentration for the conjugation of an alkyne-functionalized molecule to this compound using a series of parallel reactions.
1. Reagent Preparation:
-
Alkyne Stock (10 mM): Prepare a 10 mM solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Azide Stock (10 mM): Prepare a 10 mM solution of this compound in water.
-
CuSO₄ Stock (20 mM): Prepare a 20 mM solution of copper(II) sulfate pentahydrate in nuclease-free water.
-
Ligand Stock (100 mM): Prepare a 100 mM solution of THPTA in nuclease-free water.
-
Sodium Ascorbate Stock (100 mM): Prepare this solution fresh immediately before use. Dissolve sodium L-ascorbate in nuclease-free water.
2. Reaction Setup (for a 100 µL final volume per reaction):
-
Set up a series of microcentrifuge tubes labeled A-E.
-
In each tube, add the following in order:
-
58 µL of degassed reaction buffer (e.g., PBS, pH 7.4).
-
10 µL of 10 mM Alkyne Stock (Final concentration: 1 mM).
-
10 µL of 10 mM Azide Stock (Final concentration: 1 mM).
-
-
Prepare catalyst premixes by combining the CuSO₄ and THPTA stocks at a 1:5 molar ratio.
-
Add the catalyst premix to each tube according to the table below.
3. Reaction Initiation and Incubation:
-
Initiate each reaction by adding 10 µL of the freshly prepared 100 mM Sodium Ascorbate stock solution (Final concentration: 10 mM).
-
Vortex each tube gently to mix.
-
Incubate the reactions at room temperature for 1-2 hours.
4. Analysis:
-
Monitor reaction progress by an appropriate technique (e.g., LC-MS, HPLC, or TLC).
-
Compare the conversion percentage across the different catalyst concentrations to identify the optimum.
Data Presentation
Table 1: Example Results from Catalyst Concentration Optimization
The following table illustrates typical results from the optimization protocol described above, showing the effect of varying copper concentration on reaction conversion after 1 hour.
| Reaction ID | Final CuSO₄ Conc. (µM) | Final THPTA Conc. (µM) | Ligand:Cu Ratio | Conversion (%) | Observations |
| A | 25 | 125 | 5:1 | 45% | Slow reaction |
| B | 50 | 250 | 5:1 | 85% | Good conversion |
| C | 100 | 500 | 5:1 | >95% | Optimal |
| D | 200 | 1000 | 5:1 | >95% | No significant improvement over C |
| E | 400 | 2000 | 5:1 | >95% | Potential for increased side products |
Mandatory Visualization
Caption: Experimental workflow for optimizing CuAAC catalyst concentration.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Aminooxy-PEG2-azide vs. Other PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate therapeutic efficacy and pharmacokinetic profile of the molecule. Aminooxy-PEG2-azide, a heterobifunctional linker, offers the unique capability of participating in two distinct, high-yield bioconjugation reactions: oxime ligation and click chemistry. This guide provides an objective comparison of this compound with other common PEG linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
This compound's versatility stems from its two terminal functional groups: an aminooxy group and an azide group, separated by a short, hydrophilic diethylene glycol (PEG2) spacer. The aminooxy moiety readily reacts with aldehydes and ketones to form stable oxime bonds, while the azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality allows for sequential or orthogonal conjugation strategies in the synthesis of complex biomolecules.[1]
Performance Comparison of Bioconjugation Chemistries
The selection of a PEG linker is intrinsically tied to the choice of conjugation chemistry. The performance of the linker is a function of the reaction's kinetics, the stability of the resulting bond, and the overall impact on the bioconjugate's properties.
Reaction Kinetics
The speed of a bioconjugation reaction is critical, especially when working with sensitive biomolecules or in applications requiring rapid labeling. SPAAC reactions are known for their biocompatibility as they do not require a cytotoxic copper catalyst.[2] The reaction rate, however, is highly dependent on the type of strained alkyne used, with dibenzocyclooctyne (DBCO) generally exhibiting faster kinetics than bicyclo[6.1.0]nonyne (BCN).[3] Oxime ligation, on the other hand, proceeds at a more modest rate at neutral pH but can be significantly accelerated by the use of catalysts such as aniline and its derivatives.[4][5]
| Linker Chemistry | Reactants | Catalyst | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time |
| Oxime Ligation | Aminooxy + Aldehyde | Aniline (100 mM) | ~0.14 | Hours |
| Oxime Ligation | Aminooxy + Aldehyde | m-Phenylenediamine (mPDA) | >0.28 (catalyst dependent) | Minutes to Hours |
| SPAAC | Azide + BCN | None | ~0.11 - 0.29 | 1 - 12 hours |
| SPAAC | Azide + DBCO | None | ~0.46 - 1.0 | < 1 - 4 hours |
| CuAAC | Azide + Terminal Alkyne | Copper(I) | 10 - 10⁴ | < 1 hour |
Note: Reaction rates are highly dependent on specific substrates, solvent, temperature, and concentrations.
Linkage Stability
The stability of the covalent bond formed between the linker and the biomolecule is paramount for the integrity and function of the final conjugate. The triazole linkage formed via click chemistry is exceptionally stable and is considered a permanent, bio-inert bond, resistant to hydrolysis, enzymatic cleavage, and redox conditions. Oxime bonds are also generally stable, particularly when compared to hydrazone linkages, but can be susceptible to hydrolysis under acidic conditions (low pH).
| Linkage Type | Formation Reaction | Stability Profile | Half-life at Physiological pH |
| Oxime | Aminooxy + Aldehyde/Ketone | Moderate: Generally stable, but can be susceptible to hydrolysis at low pH. | ~ 1 month |
| 1,2,3-Triazole | Azide + Alkyne (Click Chemistry) | Very High: Resistant to hydrolysis, enzymatic cleavage, and redox conditions. | > 1 week (generally considered stable) |
| Hydrazone | Hydrazide + Aldehyde/Ketone | Low: Prone to hydrolysis, especially at acidic pH. | ~ 1 hour |
Impact of the PEG Linker on Hydrophilicity
Polyethylene glycol (PEG) linkers are incorporated into bioconjugates to enhance their physicochemical properties. The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic molecules, reduce aggregation, and prolong circulation half-life. While longer PEG chains generally lead to greater hydrophilicity, even short linkers like the PEG2 in this compound can positively impact the properties of the conjugate. Quantitative analysis via techniques like hydrophobic interaction chromatography (HIC) can be used to assess the hydrophilicity of ADCs, where a shorter retention time indicates a more hydrophilic molecule.
Experimental Workflows and Protocols
To effectively utilize this compound and other PEG linkers, it is essential to follow well-defined experimental protocols. Below are representative workflows and detailed methodologies for key bioconjugation reactions.
Logical Workflow for Dual Conjugation using this compound
The bifunctional nature of this compound allows for a sequential conjugation strategy. For instance, a molecule with an aldehyde or ketone can first be reacted with the aminooxy group, followed by purification and a subsequent click chemistry reaction with an alkyne-containing molecule.
Caption: Sequential conjugation workflow using this compound.
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation with an Aminooxy-PEG Linker
This protocol describes the conjugation of an aminooxy-PEG linker to a protein containing an aldehyde group.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
Aminooxy-PEG linker (e.g., this compound)
-
Aniline or m-Phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Reagent Preparation: Dissolve the Aminooxy-PEG linker in an appropriate solvent like DMSO to create a stock solution (e.g., 100 mM).
-
Reaction Setup: In a reaction vial, combine the aldehyde-modified protein (e.g., to a final concentration of 10 µM) with the Aminooxy-PEG linker (e.g., to a final concentration of 50 µM).
-
Catalyst Addition: To initiate the reaction, add the aniline or mPDA catalyst to the desired final concentration (e.g., 10-100 mM for aniline, or higher for mPDA depending on solubility).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress using analytical techniques such as SDS-PAGE, which will show a band shift for the PEGylated protein, or mass spectrometry.
-
Purification: Once the reaction is complete, remove the excess reagents and byproducts using a suitable purification method like size-exclusion chromatography.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between an azide-functionalized molecule (like the product from Protocol 1) and a DBCO-containing molecule.
Materials:
-
Azide-functionalized molecule in a biocompatible buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule
-
DMSO or other suitable organic solvent
-
Purification system
Methodology:
-
Reagent Preparation: Dissolve the DBCO-functionalized molecule in DMSO to create a stock solution.
-
Reaction Setup: To the solution of the azide-functionalized molecule, add a 1.5 to 10-fold molar excess of the DBCO-functionalized molecule solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The optimal time will depend on the reactivity of the specific DBCO reagent and the substrates.
-
Monitoring: The reaction can be monitored by following the decrease in the characteristic UV absorbance of the DBCO reagent (around 310 nm) or by using LC-MS or SDS-PAGE to track product formation.
-
Purification: After the reaction is complete, purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
Protocol 3: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the copper-catalyzed click chemistry reaction between an azide-functionalized molecule and a terminal alkyne.
Materials:
-
Azide-functionalized molecule
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Methodology:
-
Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:2 to 1:5 molar ratio of copper to ligand is often used.
-
Reaction Setup: In the main reaction vial, combine the azide-functionalized molecule and the terminal alkyne-functionalized molecule in the reaction buffer. A slight excess of one reactant (e.g., 1.5 equivalents) is common.
-
Reaction Initiation: Add the pre-formed copper/ligand complex to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times that of the copper.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or HPLC.
-
Purification: Once the reaction is complete, quench it by adding a chelating agent like EDTA and purify the conjugate.
Conclusion
This compound stands out as a versatile tool in the bioconjugation landscape, offering access to two powerful and distinct ligation chemistries. The choice between leveraging its aminooxy group for oxime ligation or its azide group for click chemistry depends on the specific requirements of the application.
-
For applications demanding exceptional stability , the triazole linkage formed via click chemistry is the superior choice.
-
When biocompatibility is paramount and the use of a metal catalyst is to be avoided , SPAAC is the preferred method.
-
For rapid, high-yield in vitro conjugations , CuAAC offers excellent kinetics.
-
Oxime ligation provides a reliable and stable linkage , particularly when the introduction of an aldehyde or ketone handle is more straightforward than an alkyne or strained cyclooctyne.
The short PEG2 spacer in this compound provides a balance of hydrophilicity without introducing excessive chain length, which can be advantageous in applications where minimal steric hindrance is desired. By carefully considering the quantitative data on reaction kinetics and linkage stability, and by following detailed experimental protocols, researchers can effectively harness the power of this compound and other PEG linkers to construct novel and effective bioconjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Aminooxy-PEG2-azide and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker not only tethers the cytotoxic payload to the antibody but also profoundly influences the ADC's stability, homogeneity, pharmacokinetics, and therapeutic index. This guide provides an objective comparison of two widely used crosslinkers: Aminooxy-PEG2-azide, which enables site-specific, bioorthogonal conjugation, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a conventional crosslinker for stochastic conjugation.
This comparison will delve into their respective mechanisms of action, impact on ADC properties, and provide supporting experimental data and protocols to inform the selection process for your specific research and development needs.
Executive Summary
This compound and SMCC represent two distinct strategies for antibody conjugation. SMCC, a heterobifunctional crosslinker, reacts with primary amines (lysine residues) and free thiols (from reduced cysteines) on the antibody, leading to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). This stochastic approach is well-established but can lead to challenges in manufacturing, characterization, and can negatively impact the ADC's therapeutic window.
In contrast, this compound is a bifunctional linker that facilitates site-specific conjugation. Its aminooxy group can react with an aldehyde introduced into the antibody's glycan region, while the azide group allows for bioorthogonal "click" chemistry. This approach offers precise control over the conjugation site and DAR, resulting in a homogeneous ADC with potentially improved stability and pharmacokinetic properties. The integrated PEG2 (polyethylene glycol) spacer also enhances the hydrophilicity of the conjugate, which can mitigate aggregation issues often associated with hydrophobic payloads.
Quantitative Data Comparison
The following tables summarize the key characteristics and performance metrics of this compound and SMCC based on available experimental data.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Conjugation Strategy | Site-specific (glycan-based or engineered sites) | Stochastic (lysine or cysteine residues) |
| Reactive Groups | Aminooxy, Azide | NHS ester, Maleimide |
| Resulting Linkage | Oxime, Triazole | Amide, Thioether |
| Homogeneity (DAR) | High (typically DAR 2 or 4) | Low (heterogeneous mixture, DAR 0-8)[1] |
| Control over DAR | High | Low |
| PEG Spacer | Yes (PEG2) | No |
| Hydrophilicity | High | Low |
| Performance Metric | This compound (Site-Specific) | SMCC (Stochastic) |
| Conjugation Efficiency | High, but multi-step process | Variable, dependent on reaction conditions and antibody |
| Stability of Linkage | Oxime bond is highly stable.[2][3] | Thioether bond is generally stable, but maleimide linkage can undergo retro-Michael reaction leading to payload loss. |
| Plasma Stability | Generally high due to stable linkage and site-specific nature. | Can be lower due to potential for deconjugation. |
| Pharmacokinetics | PEGylation can prolong half-life and improve exposure.[4] | Can exhibit faster clearance compared to some site-specific ADCs. |
| Aggregation Risk | Lower, due to hydrophilic PEG spacer and controlled DAR. | Higher, especially with hydrophobic payloads and high DARs. |
| Therapeutic Index | Potentially wider due to improved homogeneity and stability. | Can be narrower due to heterogeneity and potential for off-target toxicity. |
Experimental Protocols
Protocol 1: Site-Specific Antibody Conjugation using this compound via Glycan Oxidation
This protocol describes the generation of aldehyde groups on the antibody's glycans followed by conjugation with the aminooxy group of the linker.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO4)
-
Propylene glycol
-
This compound
-
Aniline (optional, as a catalyst)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer like PBS at a concentration of 5-10 mg/mL.
-
-
Glycan Oxidation:
-
Chill the antibody solution on ice.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate on ice for 30 minutes in the dark.
-
Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate on ice for a further 10 minutes.
-
Remove excess periodate and byproducts by buffer exchange into Reaction Buffer (pH 6.0) using a desalting column.
-
-
Aminooxy Ligation:
-
Add a 50-100 fold molar excess of this compound to the oxidized antibody solution.
-
If using a catalyst, add aniline to a final concentration of 1-5 mM.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove excess linker and other reagents by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Protocol 2: Stochastic Antibody Conjugation using SMCC
This two-step protocol involves the reaction of SMCC with antibody lysine residues, followed by conjugation of a thiol-containing payload.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP) if starting with a disulfide-linked payload
-
Quenching reagent (e.g., Tris buffer)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 5-10 mg/mL.
-
-
Activation of Antibody with SMCC:
-
Prepare a stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of SMCC to the antibody solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with PBS, pH 6.5-7.0.
-
-
Payload Conjugation:
-
If the payload has a disulfide bond, reduce it with a suitable reducing agent like TCEP.
-
Immediately add the thiol-containing payload to the maleimide-activated antibody at a 5-10 fold molar excess over the antibody.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a final concentration of 10 mM N-ethylmaleimide or cysteine.
-
Purify the ADC from excess payload and other reagents using SEC or TFF.
-
-
Characterization:
-
Determine the average DAR and distribution of drug-loaded species using HIC, RP-HPLC, or LC-MS.
-
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to Aminooxy-PEG2-azide in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry, the choice of linker can dictate the success of a conjugation strategy. Aminooxy-PEG2-azide has emerged as a versatile and powerful tool, offering a unique combination of reactivity, stability, and biocompatibility. This guide provides an objective comparison of this compound with alternative bioorthogonal reagents, supported by experimental data, to inform the selection of the most appropriate tool for your research and development needs.
Introduction to this compound
This compound is a heterobifunctional linker that features two key reactive groups separated by a hydrophilic polyethylene glycol (PEG) spacer.[1]
-
Aminooxy Group: This moiety reacts specifically with aldehydes and ketones to form a highly stable oxime bond.[2][3] This reaction is a cornerstone of chemoselective ligation and proceeds under mild, physiological conditions.[2]
-
Azide Group: The azide functionality is the workhorse of "click chemistry," enabling rapid and specific covalent bond formation with alkynes through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4]
-
PEG2 Spacer: The short polyethylene glycol linker enhances aqueous solubility and provides a flexible spacer, minimizing steric hindrance between the conjugated molecules.
This dual functionality allows for a two-step conjugation strategy, providing researchers with precise control over the assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs.
Performance Comparison: this compound vs. Alternatives
The primary advantages of this compound lie in the distinct properties of its reactive moieties compared to other common bioorthogonal handles.
Aminooxy Ligation vs. Hydrazide Ligation
The aminooxy group is often compared to the hydrazide group, which also reacts with aldehydes and ketones to form hydrazone bonds. The key differentiator is the stability of the resulting linkage.
Table 1: Stability Comparison of Oxime vs. Hydrazone Linkages
| Linkage Type | Formation Reaction | Relative Hydrolytic Stability | Key Characteristics |
| Oxime | Aminooxy + Aldehyde/Ketone | Very High | Exceptionally stable under physiological conditions (pH 7.4). Hydrolysis rate is significantly lower than that of hydrazones. |
| Hydrazone | Hydrazide + Aldehyde/Ketone | Moderate to Low | Susceptible to hydrolysis, particularly under acidic conditions. Can be reversible, which may be advantageous for controlled-release applications. |
Note: A study by Kalia and Raines demonstrated that the first-order rate constant for the hydrolysis of an oxime was approximately 600-fold lower than that of a methylhydrazone at pD 7.0.
Azide-Based Click Chemistry: CuAAC vs. SPAAC
The azide group of this compound allows for its participation in the two major forms of azide-alkyne click chemistry. The choice between them depends on the specific biological context.
Table 2: Comparison of CuAAC and SPAAC for Azide Conjugation
| Reaction | Key Features | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Disadvantages |
| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | 10² - 10³ | Very fast and high-yielding. Well-established and robust. | Requires a copper catalyst, which can be cytotoxic to living cells. |
| SPAAC | Reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. | 10⁻¹ - 10¹ | Copper-free and thus highly biocompatible for live-cell imaging and in vivo applications. | Generally slower than CuAAC. The bulky cyclooctyne can sometimes impart steric hindrance. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for key conjugation steps.
Protocol 1: Oxime Ligation for Protein Conjugation
This protocol describes the conjugation of an aminooxy-functionalized molecule to a protein containing an aldehyde group, which can be introduced via enzymatic modification or periodate oxidation of N-terminal serine residues.
Materials:
-
Aldehyde-tagged protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
This compound
-
Aniline (as a catalyst, optional but recommended for faster kinetics)
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
To the aldehyde-tagged protein solution (e.g., 10-50 µM), add a 10-20 fold molar excess of the this compound stock solution.
-
For catalyzed reactions, prepare a fresh stock solution of aniline in the reaction buffer and add it to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the resulting azide-functionalized protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-functionalized biomolecule with an alkyne-containing partner.
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction Buffer: PBS or other suitable biological buffer
Procedure:
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in water.
-
In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule in the reaction buffer.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the biomolecule mixture. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution (typically 5-10 times the copper concentration).
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized biomolecule with a strained cyclooctyne-containing partner (e.g., DBCO-functionalized molecule).
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
DBCO-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
To the solution of the azide-functionalized biomolecule, add a 2-5 fold molar excess of the DBCO-functionalized molecule.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Monitor the reaction progress by SDS-PAGE, which should show a shift in the molecular weight of the conjugated protein.
-
Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove the unreacted DBCO-functionalized molecule.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Conclusion
This compound offers a compelling set of advantages for researchers engaged in bioorthogonal chemistry. The exceptional stability of the oxime bond formed by its aminooxy group provides a robust anchor for subsequent manipulations. The versatility of the azide group to participate in both highly efficient CuAAC and biocompatible SPAAC reactions allows for a broad range of applications, from the synthesis of complex biotherapeutics to live-cell imaging. By understanding the comparative performance and employing optimized protocols, researchers can leverage the unique properties of this compound to advance their scientific and drug development objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Cytotoxic Activity of PEGylated Curcumin Derivatives: Synthesis, Structure–Activity Evaluation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Aminooxy-PEG2-azide in PROTAC Design: A Comparative Analysis
In the rapidly advancing field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy. The linker, the component that bridges the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in optimizing the therapeutic potential of these heterobifunctional molecules. Among the diverse array of linker chemistries, those enabling "click chemistry" have gained prominence for their efficiency and modularity in PROTAC synthesis. This guide provides a comparative analysis of the Aminooxy-PEG2-azide linker, contextualizing its utility against other linker types with supporting experimental data from a key study on linker variations.
The Role of the Linker in PROTAC Function
The primary function of a PROTAC is to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's length, flexibility, and chemical composition are crucial for achieving the optimal spatial orientation of this complex. An inappropriate linker can lead to steric hindrance or an unfavorable conformation, thereby diminishing the PROTAC's degradation efficiency.
This compound is a bifunctional linker that incorporates a polyethylene glycol (PEG) spacer, an aminooxy group, and an azide moiety. The PEG component enhances hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[1] The azide group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific conjugation of the linker to an alkyne-modified binding ligand.[2] The aminooxy group offers an alternative conjugation handle, known for its high nucleophilicity, which can be advantageous in specific synthetic strategies.
Comparative Efficacy of Azide-PEG Linkers in BRD4-Targeting PROTACs
Quantitative Comparison of Linker Performance
The efficacy of the synthesized PROTACs was quantified by their half-maximal degradation concentration (DC50), with lower values indicating higher potency. The results, summarized in the tables below, demonstrate a significant dependence of degradation activity on linker length and the recruited E3 ligase.
Table 1: Impact of Azide-PEG Linker Length on BRD4 Degradation (CRBN Recruitment)
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) in H661 cells |
| 1 | 0 | 0 | < 500 |
| 2 | PEG1 | 1 | > 5000 |
| 3 | PEG2 | 2 | > 5000 |
| 4 | PEG4 | 4 | < 500 |
| 5 | PEG5 | 5 | < 500 |
Data extracted from Wurz et al., J. Med. Chem. 2018, 61, 4, 1704–1718.[2]
Table 2: Impact of Azide-PEG Linker Length on BRD4 Degradation (VHL Recruitment)
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) in H661 cells |
| 6 | 0 | 0 | Potent |
| 7 | PEG1 | 1 | Less Potent |
| 8 | PEG2 | 2 | Less Potent |
| 9 | PEG4 | 4 | Weak |
| 10 | PEG5 | 5 | Weak |
Data extracted from Wurz et al., J. Med. Chem. 2018, 61, 4, 1704–1718.[2]
The data reveals a non-linear relationship between linker length and efficacy for CRBN-recruiting PROTACs, with shorter (0 PEG units) and longer (4-5 PEG units) linkers demonstrating potent degradation, while intermediate lengths (1-2 PEG units) were ineffective. In contrast, for VHL-recruiting PROTACs, the potency generally decreased as the linker length increased. These findings underscore the critical importance of empirical linker optimization for each specific target and E3 ligase pairing.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental methodologies are provided below.
Synthesis of Azide-Functionalized JQ1
The synthesis of the azide-functionalized JQ1 warhead involved the deprotection of the tert-butyl ester of JQ1, followed by an amide bond formation with 2-azidoethanamine. This provided the necessary azide handle for the subsequent click chemistry reaction.[2]
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The final PROTAC molecules were assembled via a Cu(I)-catalyzed click reaction. This involved the conjugation of the azide-functionalized JQ1 with terminal alkyne linkers of varying PEG lengths attached to either a CRBN or VHL targeting anchor. This method afforded the desired PROTACs in high yields.
Western Blotting for Protein Degradation
The standard method to quantify the degradation of a target protein following PROTAC treatment is Western blotting.
-
Cell Culture and Treatment: Plate cells (e.g., H661) and allow them to reach 70-80% confluency. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curves to determine the DC50 and Dmax (maximum degradation) values.
Visualizing Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: Workflow for the synthesis and evaluation of a PROTAC library with varied linkers.
Conclusion
The this compound linker represents a valuable tool in the PROTAC developer's arsenal, offering the benefits of enhanced hydrophilicity and facile, efficient conjugation via click chemistry. While direct comparative efficacy data for this specific linker is pending in published literature, the systematic study of similar azide-PEG linkers provides a strong rationale for its utility. The work of Wurz et al. clearly demonstrates that linker length is a highly sensitive parameter that must be empirically optimized for each PROTAC system. The non-intuitive structure-activity relationships observed highlight the complexity of ternary complex formation and underscore the necessity of a modular and efficient synthetic strategy, such as that enabled by azide-alkyne click chemistry, to explore a diverse linker space and identify potent protein degraders. Future studies directly comparing the in-cell performance of PROTACs synthesized with this compound against other clickable and traditional linkers will be crucial for further refining our understanding of "linkerology" and advancing the design of next-generation targeted protein degraders.
References
The Superior Stability of Oxime Linkages in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a stable linkage is paramount in the design of effective bioconjugates. This guide provides a detailed comparison of the stability of oxime linkages, particularly those formed from Aminooxy-PEG2-azide, versus the more traditional hydrazone linkages. Through an examination of supporting experimental data, this document will demonstrate the superior stability of the oxime bond, a critical factor for the development of robust and reliable therapeutics and research tools.
The covalent bond formed between a carbonyl group (an aldehyde or ketone) and an aminooxy or hydrazide moiety is a cornerstone of many bioconjugation strategies. However, the stability of the resulting oxime or hydrazone linkage can vary significantly, with profound implications for the performance of the final conjugate, especially under physiological conditions. This guide will delve into the chemical principles and empirical data that underscore the advantages of the oxime linkage.
Unveiling the Stability Difference: Oxime vs. Hydrazone
At a chemical level, the enhanced stability of the oxime linkage (C=N-O) compared to the hydrazone linkage (C=N-NH) can be attributed to the higher electronegativity of the oxygen atom in the oxime. This increased electronegativity reduces the susceptibility of the C=N bond to hydrolytic cleavage.[1] Experimental evidence overwhelmingly supports this theoretical underpinning, demonstrating that oxime linkages are significantly more resistant to hydrolysis across a range of pH conditions, particularly at physiological and acidic pH.[1][2][3][4]
Quantitative Comparison of Hydrolytic Stability
A seminal study directly comparing the hydrolytic stability of isostructural oxime and hydrazone compounds provides compelling quantitative data. Using ¹H NMR spectroscopy to monitor the rate of hydrolysis, the study revealed a dramatic difference in the stability of these linkages.
| Linkage Type | pH (pD) | First-Order Rate Constant (k, s⁻¹) | Relative Rate of Hydrolysis | Half-life (t₁/₂) |
| Oxime | 7.0 | 1.6 x 10⁻⁷ | 1 | ~50 days |
| Methylhydrazone | 7.0 | 9.6 x 10⁻⁵ | ~600x faster | ~2 hours |
| Acetylhydrazone | 7.0 | 4.8 x 10⁻⁵ | ~300x faster | ~4 hours |
| Semicarbazone | 7.0 | 2.6 x 10⁻⁵ | ~160x faster | ~7.4 hours |
| Oxime | 5.0 | 1.1 x 10⁻⁵ | 1 | ~17.5 hours |
| Methylhydrazone | 5.0 | 1.2 x 10⁻³ | ~109x faster | ~9.6 minutes |
This data is adapted from a study on isostructural model compounds and serves to illustrate the inherent stability differences between oxime and various hydrazone linkages. The relative rates are calculated with respect to the oxime linkage at each pH.
As the table clearly indicates, the oxime linkage is orders of magnitude more stable than the hydrazone linkages at both neutral and acidic pH. At a neutral pH of 7.0, the half-life of the oxime is approximately 50 days, whereas the methylhydrazone has a half-life of only about 2 hours. This remarkable stability makes the oxime linkage the preferred choice for applications requiring long-term stability in vivo.
Experimental Protocols
A robust assessment of linker stability is crucial in the development of bioconjugates. The following is a detailed methodology for a key experiment to determine hydrolytic stability.
Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol is adapted from the methodology used to compare the hydrolytic stability of isostructural hydrazones and an oxime.
Objective: To measure the rate of hydrolysis of a covalent linkage by monitoring the change in concentration of the conjugate and its hydrolysis products over time using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
Bioconjugate of interest (e.g., a model compound conjugated via an oxime or hydrazone linkage).
-
Deuterated buffers (e.g., phosphate-buffered saline in D₂O) at various pD values (e.g., 5.0, 7.0, 9.0).
-
Deuterated formaldehyde (D₂CO) or another suitable trapping agent.
-
NMR tubes.
-
¹H NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Dissolve the bioconjugate in the desired deuterated buffer to a final concentration suitable for ¹H NMR analysis (typically 1-10 mM).
-
Add a 10-fold molar excess of a deuterated aldehyde or ketone (e.g., D₂CO) to the solution. This acts as a trap for the released aminooxy or hydrazide group, preventing the reverse reaction (condensation) and ensuring that the hydrolysis reaction proceeds to completion.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample at time zero (t=0).
-
Incubate the sample at a constant temperature (e.g., 25°C or 37°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of hydrolysis. For highly stable linkages, spectra may be taken every few days or weeks. For less stable linkages, spectra may be required every few minutes or hours.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton on the intact bioconjugate and the corresponding proton on the hydrolysis product (e.g., the aldehyde proton of the released carbonyl compound).
-
Plot the natural logarithm of the concentration of the intact bioconjugate (ln[conjugate]) versus time.
-
The slope of this plot will be equal to the negative of the first-order rate constant (-k) for the hydrolysis reaction.
-
The half-life (t₁/₂) of the conjugate can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Visualizing the Chemistry and Workflow
To further clarify the chemical reactions and experimental processes, the following diagrams are provided.
Conclusion
The choice of linkage chemistry is a critical decision in the design of bioconjugates. The evidence presented in this guide unequivocally demonstrates the superior stability of the oxime linkage formed from aminooxy-functionalized molecules like this compound when compared to hydrazone linkages. With a significantly lower rate of hydrolysis, particularly at physiological pH, oxime linkages provide the robustness and longevity essential for the development of successful therapeutics, diagnostics, and research reagents. For applications demanding high stability and reliability, the oxime linkage stands out as the clear choice.
References
A Comparative Analysis of CuAAC and SPAAC for Bioconjugation with Aminooxy-PEG2-azide
For researchers, scientists, and drug development professionals, the precise and efficient covalent ligation of molecules is a cornerstone of innovation. Among the arsenal of bioconjugation techniques, "click chemistry" reactions have emerged as powerful tools due to their high reliability, specificity, and yields. Two of the most prominent click reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), offer distinct pathways for conjugating molecules like Aminooxy-PEG2-azide. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal strategy for your research needs.
This compound is a versatile bifunctional linker, featuring an aminooxy group for reaction with aldehydes or ketones and an azide group for click chemistry. This allows for a modular approach to constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs.[1] The choice between CuAAC and SPAAC for ligating the azide handle significantly impacts the experimental design, particularly concerning biocompatibility, reaction kinetics, and reagent accessibility.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity.[2][3] | High, suitable for in vivo and live-cell applications.[2][3] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹). | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used. |
| Alkyne Reactant | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Accessibility | Simple terminal alkynes are readily available and cost-effective. | Strained cyclooctynes can be complex and more expensive to synthesize. |
| Side Reactions | Potential for oxidative damage to biomolecules from reactive oxygen species (ROS) generated by the copper catalyst. | Some cyclooctynes can exhibit off-target reactivity with thiols. |
| Yield | Typically provides quantitative or near-quantitative yields. | Can achieve high, often near-quantitative, yields. |
Reaction Mechanisms and Workflow
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for cycloaddition with an azide. In contrast, SPAAC employs a strained cyclooctyne, where the ring strain provides the driving force for the reaction with an azide without the need for a catalyst.
Comparative reaction pathways for CuAAC and SPAAC.
A typical experimental workflow for bioconjugation using either CuAAC or SPAAC involves the initial preparation of the azide-containing molecule (this compound) and the alkyne-functionalized substrate, followed by the click reaction and subsequent purification of the conjugate.
Generalized experimental workflow for bioconjugation.
Quantitative Data Summary
While direct kinetic data for this compound is not extensively published, the following table summarizes typical quantitative data for CuAAC and SPAAC reactions with analogous azide-containing molecules. The reaction rates are highly dependent on the specific reactants, solvent, and catalyst/ligand system used.
| Parameter | CuAAC with Terminal Alkynes | SPAAC with Common Cyclooctynes (e.g., DBCO, BCN) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 1 - 100 | 10⁻³ - 1 |
| Typical Reaction Time | Minutes to a few hours. | 2 - 4 hours to overnight. |
| Typical Reactant Concentration | Micromolar to millimolar. | Micromolar to millimolar. |
| Optimal Temperature | Room temperature to 37°C. | Room temperature to 37°C. |
| pH Range | Broad (pH 4-12). | Physiological pH (~7.4). |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for the conjugation of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand stock solution (e.g., THPTA, 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Aminoguanidine stock solution (e.g., 100 mM in water) (optional, to scavenge reactive byproducts).
-
DMSO or DMF for dissolving reagents if necessary.
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer. A typical molar excess of the smaller reagent (e.g., this compound) is 2-10 fold.
-
In a separate tube, prepare the copper catalyst solution by premixing the CuSO₄ and ligand stock solutions. A common ligand-to-copper ratio is 5:1.
-
Add the copper catalyst solution to the alkyne/azide mixture.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
Once the reaction is complete, the conjugate can be purified using methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO)-functionalized molecule with this compound.
Materials:
-
DBCO-functionalized molecule in a suitable buffer (e.g., PBS).
-
This compound.
-
DMSO or DMF for dissolving reagents if necessary.
Procedure:
-
In a microcentrifuge tube, combine the DBCO-functionalized molecule and this compound in the reaction buffer. A 1.5 to 5-fold molar excess of one reagent is typically used.
-
Ensure all components are fully dissolved. If necessary, a small percentage of a compatible organic solvent like DMSO can be used.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical technique.
-
The reaction typically proceeds to completion without the need for quenching.
-
Purify the final conjugate as required by the application using methods like size-exclusion chromatography or dialysis to remove any unreacted starting materials.
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the specific experimental context.
CuAAC is the preferred method when:
-
High reaction speed is a priority.
-
The experimental system is not sensitive to the presence of copper.
-
Cost-effectiveness and the ready availability of terminal alkyne reagents are important factors.
SPAAC is the unequivocal choice for:
-
In vivo or live-cell applications where copper toxicity is a major concern.
-
Applications demanding high biocompatibility and mild, catalyst-free reaction conditions.
-
Situations where the removal of a metal catalyst would be problematic.
By carefully considering the trade-offs between reaction kinetics, biocompatibility, and reagent accessibility, researchers can select the most appropriate click chemistry strategy to successfully incorporate this compound into their molecular designs and advance their scientific objectives.
References
A Comparative Guide to the Characterization of ADCs Synthesized with Aminooxy-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) synthesized using the Aminooxy-PEG2-azide linker technology with other common ADC linkage strategies. The performance of ADCs is critically dependent on the choice of linker, which influences stability, efficacy, and the therapeutic window. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes the underlying processes to support the rational design of next-generation ADCs.
Introduction to this compound in ADC Synthesis
This compound is a bifunctional linker that facilitates a two-step conjugation process. The aminooxy group reacts with a carbonyl group (an aldehyde or ketone) on the antibody to form a stable oxime bond. The azide group is then available for a "click chemistry" reaction, typically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with a payload carrying a strained alkyne, such as DBCO or BCN. This methodology allows for the site-specific conjugation of payloads, leading to the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). The resulting oxime linkage is non-cleavable, meaning the payload is released upon lysosomal degradation of the antibody backbone.[1][][3]
Comparative Performance Data
The selection of a linker technology has a direct impact on the Drug-to-Antibody Ratio (DAR), stability, and in vitro cytotoxicity of an ADC. The following tables provide a comparative summary of these key performance indicators.
Table 1: Drug-to-Antibody Ratio (DAR) and Homogeneity
Site-specific conjugation methods, such as those enabled by this compound, generally result in a more homogeneous ADC product with a controlled DAR, as compared to stochastic methods that target native lysine or cysteine residues.[4][5]
| Linker Technology | Conjugation Strategy | Typical Average DAR | Heterogeneity |
| This compound (Oxime Linker) | Site-specific (e.g., via engineered aldehyde tag) | ~2.0 | Low |
| Valine-Citrulline (vc) Maleimide | Stochastic (cysteine) | 3.5 - 4.0 | High (DAR 0, 2, 4, 6, 8) |
| Thioether (e.g., SMCC) | Stochastic (lysine) | 0 - 8 | Very High |
Table 2: Plasma Stability
The stability of the linker in plasma is crucial to prevent premature payload release and associated off-target toxicity. Non-cleavable linkers like the oxime bond formed from aminooxy linkers generally exhibit high plasma stability.
| Linker Type | Linkage Chemistry | % Payload Release in Human Plasma (7 days) | Key Characteristics |
| Oxime (from this compound) | Non-cleavable | < 5% | Highly stable, relies on lysosomal degradation for payload release. |
| Valine-Citrulline (vc) Maleimide | Enzymatically Cleavable | Variable (can be unstable in rodent plasma) | Cleaved by lysosomal proteases (e.g., Cathepsin B). |
| Thioether (Maleimide-based) | Non-cleavable | ~50% (due to retro-Michael reaction) | Susceptible to deconjugation via retro-Michael reaction. |
Table 3: In Vitro Cytotoxicity (IC50)
The in vitro cytotoxicity of an ADC is a measure of its potency against target cancer cells. The IC50 value is dependent on the antibody, payload, target antigen expression, and linker stability.
| ADC (Antibody-Payload) | Linker Type | Target Cell Line | IC50 (nM) |
| Trastuzumab-MMAE | Oxime | PRAME-expressing cancer cells | Specific activity observed |
| HB22.7-MMAE | Val-Cit (vc) | DoHH2 (CD22+) | ~0.13 (converted from 20 ng/mL) |
| Trastuzumab-MMAE | Thioether (DBM) | BT-474 (HER2+) | Excellent cytotoxicity reported |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate characterization and comparison of different ADC constructs.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase A.
-
Chromatographic Conditions:
-
Column: A hydrophobic interaction chromatography (HIC) column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% mobile phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a concentration of 100 µg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).
-
Sample Processing: At each time point, precipitate the plasma proteins using acetonitrile.
-
Quantification of Released Payload: Analyze the supernatant containing the released payload by LC-MS/MS.
-
Data Analysis:
-
Generate a standard curve using a known concentration of the free payload.
-
Quantify the amount of released payload in each sample.
-
Calculate the percentage of payload release at each time point relative to the initial total payload on the ADC.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
ADC Synthesis Workflow with this compound
Caption: Workflow for site-specific ADC synthesis using this compound.
Mechanism of Action: Non-Cleavable Oxime Linker
Caption: Mechanism of action for an ADC with a non-cleavable oxime linker.
Conclusion
The characterization of ADCs synthesized with this compound reveals a technology capable of producing homogeneous conjugates with high plasma stability due to the formation of a non-cleavable oxime bond. This site-specific conjugation approach offers potential advantages in terms of a predictable pharmacokinetic profile and a wider therapeutic window compared to heterogeneous ADCs generated through stochastic conjugation to native amino acid residues. The choice of linker technology is a critical decision in ADC design, and a thorough characterization of DAR, stability, and in vitro potency is essential for the successful development of these targeted therapies. While direct head-to-head comparisons with other linkers using the same antibody and payload are ideal, the inherent properties of the oxime linkage position it as a favorable option for developing stable and well-defined ADCs.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Aminooxy-PEG2-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise characterization of linker-payload conjugates is paramount for the development of effective and safe therapeutics and research tools. The Aminooxy-PEG2-azide linker is a versatile heterobifunctional reagent that enables the conjugation of molecules containing an aldehyde or ketone to molecules with an alkyne group via an oxime bond and click chemistry, respectively. Mass spectrometry stands as a cornerstone technique for the verification and analysis of these conjugates. This guide provides a comparative overview of mass spectrometry approaches for the analysis of this compound conjugates, offering insights into alternative linker strategies and presenting supporting experimental considerations.
Performance Comparison of Bioconjugation Linkers
The choice of a bifunctional linker is critical in the design of bioconjugates, influencing stability, reactivity, and the overall properties of the final product. Here, we compare the this compound linker with two common alternatives: Maleimide-PEG-Azide and NHS-PEG-Azide.
| Feature | This compound | Maleimide-PEG-Azide | NHS-PEG-Azide |
| Target Functional Group | Aldehydes and Ketones | Thiols (e.g., Cysteine) | Primary Amines (e.g., Lysine, N-terminus) |
| Bond Formed | Oxime | Thioether | Amide |
| Reaction pH | 4.5 - 7.0 | 6.5 - 7.5 | 7.0 - 9.0 |
| Bond Stability | High, stable under physiological conditions | Generally stable, but can undergo retro-Michael addition | Very stable |
| Specificity | High for carbonyl groups | High for thiols | Reactive towards multiple amine sites |
| Mass Spectrometry Ionization | ESI, MALDI | ESI, MALDI | ESI, MALDI |
Mass Spectrometry Analysis of this compound Conjugates
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most prevalent mass spectrometry techniques for the analysis of PEGylated bioconjugates.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, from small organic compounds to large proteins. It is readily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). For PEGylated compounds, ESI often produces multiply charged ions, which can complicate spectral interpretation, but deconvolution algorithms can be used to determine the molecular weight.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): MALDI is another soft ionization technique that is particularly useful for the analysis of large biomolecules and polymers. It typically produces singly charged ions, leading to simpler mass spectra. MALDI-TOF MS offers high sensitivity and can provide information on the molecular weight distribution of PEGylated species.[1][2][3]
A key characteristic in the mass spectra of PEG-containing molecules is the presence of repeating units of ethylene glycol, which have a mass of approximately 44 Da.[4] This signature pattern can be used to confirm the presence of the PEG linker in the conjugate.
Experimental Protocols
Below are generalized protocols for the mass spectrometry analysis of bioconjugates. Specific parameters should be optimized for the instrument and analyte of interest.
Protocol 1: LC-ESI-MS Analysis of an this compound Conjugated Peptide
Objective: To confirm the successful conjugation of a peptide with an aldehyde-containing moiety to a payload with an alkyne group using the this compound linker.
1. Sample Preparation:
-
Dissolve the conjugated peptide in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 µM.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Instrument: Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Mass Range: 300 - 2000 m/z.
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to determine the accurate mass of the conjugate. For MS/MS analysis, select the precursor ion of the conjugate and apply collision-induced dissociation (CID) to observe fragment ions. The fragmentation of the PEG linker is expected to show losses of 44 Da units.
Protocol 2: MALDI-TOF MS Analysis of an this compound Conjugated Protein
Objective: To determine the molecular weight and assess the heterogeneity of a protein conjugated with a payload using the this compound linker.
1. Sample Preparation:
-
Prepare a stock solution of the conjugated protein at 1 mg/mL in an appropriate buffer (e.g., 10 mM ammonium acetate).
-
Prepare a matrix solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid at 10 mg/mL in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid.[2]
-
Mix the sample and matrix solutions in a 1:1 ratio.
2. MALDI-TOF Analysis:
-
Target Plate: Spot 1 µL of the sample/matrix mixture onto the MALDI target plate and allow it to air dry.
-
Instrument: MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Data Acquisition: Acquire spectra over a mass range appropriate for the expected molecular weight of the conjugate.
-
Data Analysis: Analyze the spectrum to determine the molecular weight of the conjugated protein. The presence of multiple peaks separated by the mass of the linker-payload unit can indicate different degrees of conjugation.
Visualization of Workflows and Concepts
To further clarify the processes involved, the following diagrams illustrate the bioconjugation and analysis workflows.
Caption: Bioconjugation workflow using this compound.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The mass spectrometry analysis of this compound conjugates is a critical step in ensuring the quality and desired structure of the final bioconjugate. Both ESI-MS and MALDI-TOF MS are powerful techniques for this purpose, each with its own advantages. The choice between them will depend on the specific analyte and the information required. A thorough understanding of the linker chemistry and the principles of mass spectrometry, as outlined in this guide, will enable researchers to effectively characterize their bioconjugates and advance their research and development goals.
References
A Researcher's Guide to Functional Assays for Proteins Modified with Aminooxy-PEG2-azide
For researchers, scientists, and drug development professionals, the precise modification of proteins is a gateway to understanding and manipulating biological processes. Aminooxy-PEG2-azide has emerged as a valuable tool for site-specific protein labeling, enabling applications from targeted drug delivery to in-depth cellular imaging. However, a critical question remains: how does this modification impact protein function?
This guide provides an objective comparison of functional assays for proteins modified with this compound against alternative labeling strategies. We delve into the experimental data, provide detailed protocols for key assays, and visualize complex biological pathways to empower you with the knowledge to make informed decisions in your research.
Comparing the Impact of Protein Modification on Function
The choice of a protein modification reagent is a critical decision that can influence the specificity, efficiency, and, most importantly, the biological activity of the final conjugate. While this compound offers the advantage of reacting with aldehydes and ketones to form stable oxime linkages, it is essential to consider how this and other common modification strategies may alter protein function.
The stability of the bond formed between a PEG reagent and a protein is a key determinant of the conjugate's in vivo fate. While direct, extensive in vivo comparative studies are limited, the inherent chemical stability of the bonds offers a strong indication of their performance.[1] Generally, protein PEGylation can lead to a loss of activity through mechanisms such as direct modification of the active site, steric hindrance, or conformational changes.[2] However, in many instances, the extended serum half-life of the PEGylated protein compensates for a modest loss of in vitro activity.[3]
Below is a comparative summary of common protein modification chemistries and their potential impact on protein function.
| Feature | This compound | Maleimide-PEG | NHS Ester-PEG |
| Primary Target | Aldehydes/Ketones (often introduced site-specifically) | Cysteine sulfhydryl groups | Lysine ε-amines, N-terminal α-amine |
| Resulting Linkage | Oxime | Thioether | Amide |
| Specificity | High, targets specific, often engineered, sites | High for cysteines, but can react with other nucleophiles | Generally non-selective, targets all accessible primary amines |
| Potential Impact on Function | Minimal if the modification site is chosen carefully away from active or binding sites. The PEG linker can still cause steric hindrance. | Can disrupt disulfide bonds or modify catalytically important cysteines. | Can modify lysine residues crucial for enzyme activity, protein-protein interactions, or post-translational modifications. |
| Linkage Stability | High | Moderate to Low | Stable |
Key Functional Assays for Modified Proteins
To empirically determine the impact of modification on protein function, a panel of well-established functional assays is indispensable. The choice of assay will be dictated by the protein of interest and its biological role. Here, we provide detailed protocols for two common and informative assay types: a kinase activity assay and a receptor-ligand binding assay.
Experimental Protocol 1: Kinase Activity Assay
This protocol is a general framework for a non-radioactive, microplate-based kinase activity assay, often utilizing fluorescence or luminescence detection.
Objective: To quantify the enzymatic activity of a kinase after modification with this compound or an alternative reagent.
Materials:
-
Purified, modified kinase and unmodified control kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM MOPS, 50 mM β-glycerolphosphate, 50 mM sodium fluoride, 1 mM sodium vanadate, 5 mM EGTA, pH 7.2)[4]
-
Detection reagent (e.g., phospho-specific antibody, ADP-Glo™ Kinase Assay kit)
-
96- or 384-well microplate (non-binding surface recommended)[5]
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and samples as directed by the assay kit manufacturer or established protocols. Create serial dilutions of the modified and unmodified kinase in kinase assay buffer.
-
Assay Setup: In a microplate, add the following to each well in the specified order:
-
Kinase (modified or unmodified) or buffer (for blank)
-
Peptide substrate and ATP mixture
-
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection:
-
Stop the kinase reaction according to the specific assay's instructions.
-
Add the detection reagent. This may involve a phospho-specific antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection, or a reagent that quantifies the amount of ADP produced.
-
Incubate as required for signal development.
-
-
Data Acquisition: Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Compare the activity of the modified kinase to the unmodified control to determine the percentage of retained activity.
Experimental Protocol 2: Receptor-Ligand Binding Assay
This protocol outlines a general radioligand binding assay to assess the ability of a modified receptor protein to bind its ligand.
Objective: To determine the binding affinity (Kd) and maximum binding capacity (Bmax) of a modified receptor protein.
Materials:
-
Cell membranes or whole cells expressing the receptor of interest (modified and unmodified control)
-
Radiolabeled ligand (e.g., [³H] or [¹²⁵I]-labeled)
-
Unlabeled ligand (for competition assay)
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
GF/C filtermats
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane/Cell Preparation: Prepare cell membranes or harvest cells expressing the receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine:
-
Membranes or cells
-
Radiolabeled ligand at various concentrations (for saturation binding) or a fixed concentration (for competition binding)
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled ligand. For competition assays, add varying concentrations of the unlabeled competitor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a GF/C filtermat using a cell harvester to trap the membranes/cells with bound radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filtermats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding versus the concentration of radiolabeled ligand and fit the data using non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor to determine the IC50, which can be used to calculate the Ki.
-
Visualizing the Impact on Cellular Signaling
Protein modifications can have far-reaching consequences on cellular signaling pathways. The Extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation, differentiation, and survival, serves as an excellent model to illustrate these effects. Modification of a key protein in this cascade, such as a receptor tyrosine kinase (RTK) or a downstream kinase, could alter the propagation of the signal.
Caption: The ERK1/2 signaling pathway.
A typical experimental workflow to assess the functional consequences of protein modification is depicted below.
Caption: Experimental workflow for functional assessment.
By carefully selecting modification strategies and rigorously evaluating their functional consequences, researchers can harness the full potential of protein labeling technologies to advance our understanding of biology and develop next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Proper Disposal of Aminooxy-PEG2-azide: A Guide for Laboratory Professionals
The safe handling and disposal of specialized chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. Aminooxy-PEG2-azide, a bifunctional molecule utilized in bioconjugation and drug development, requires careful disposal due to its azide functional group. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound should be performed within a certified chemical fume hood to mitigate inhalation risks.[1][2]
The primary hazard associated with this compound stems from the azide moiety. Azides are known for their potential to form explosive compounds, particularly when in contact with heavy metals or acids. Therefore, it is critical to avoid all contact with metal spatulas, metal containers, and acidic solutions during handling and disposal.
Disposal Procedure: Direct Hazardous Waste Management
The recommended and safest method for the disposal of this compound is through direct disposal as hazardous waste. This approach minimizes the risk of generating explosive or toxic byproducts that can occur with chemical deactivation methods.
Step-by-Step Disposal Protocol:
-
Segregate Waste: All waste containing this compound, including residual product, contaminated consumables (e.g., pipette tips, wipes), and empty containers, must be collected in a dedicated hazardous waste container. This container should be clearly labeled as "Hazardous Waste: Contains Organic Azides".
-
Use Appropriate Containers: The waste container must be made of a compatible material, such as plastic, to prevent the formation of shock-sensitive metal azides. Ensure the container has a secure, leak-proof lid.
-
Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams, especially acidic waste. The reaction of azides with acids can generate highly toxic and explosive hydrazoic acid (HN₃).
-
Labeling: The hazardous waste container must be clearly and accurately labeled with its contents, including the full chemical name "this compound" and any other components present in the waste.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the azide-containing waste.
Quantitative Data Summary:
| Parameter | Guideline | Source |
| Waste Segregation | Dedicated container for azide waste | |
| Container Material | Plastic (to avoid metal azide formation) | |
| Incompatible Wastes | Acids, Heavy Metals, Halogenated Solvents | |
| Disposal Method | Direct disposal as hazardous waste |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation by working within a fume hood or opening windows if safe to do so.
-
Alert Personnel: Notify colleagues and your laboratory supervisor or EHS department of the spill.
-
Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-Up: Carefully collect the absorbed material and any contaminated debris using non-sparking tools (e.g., plastic scoop). Place all materials into a designated hazardous waste container for azide waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water, if compatible with other materials present), and dispose of all cleaning materials as hazardous waste.
-
Report: Document and report the spill to your institution's EHS department as per their established protocols.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling Aminooxy-PEG2-azide
Core Compound Information:
| Characteristic | Information |
| Compound Name | Aminooxy-PEG2-azide |
| CAS Number | 1043426-13-6 |
| Molecular Formula | C6H14N4O3 |
| Key Functional Groups | Aminooxy, Azide, PEG linker |
| Primary Applications | PROTAC synthesis, ADC linker, Click Chemistry |
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high-toxicity situations, consider Silver shield gloves worn under nitrile gloves.[2][3] | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection.[2] |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles if there is a risk of splashes.[2] | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to aerosols or fine particles, Tyvek sleeves or a gown are recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes inhalation exposure. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step process is essential for the safe handling of this compound.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leaks. Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically -20°C for long-term storage (months to years) and 0-4°C for short-term storage (days to weeks). It should be stored away from incompatible materials such as acids, strong oxidizing agents, and heavy metals to prevent the formation of highly toxic and explosive compounds.
Handling and Experimental Procedures
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. Use plastic or ceramic spatulas for handling the solid compound to avoid friction that could lead to decomposition. When preparing solutions, add the solid to the solvent slowly to prevent splashing. Ensure an eyewash station and safety shower are readily accessible.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of azide-containing compounds is critical to prevent the formation of explosive metal azides in plumbing.
Waste Segregation
-
Liquid Waste: Collect all aqueous and organic waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Solid Waste: Contaminated solid waste, including gloves, paper towels, and disposable labware, should be placed in a separate, clearly labeled hazardous waste container.
Deactivation and Disposal
Under no circumstances should this compound or its solutions be poured down the drain. Reaction with lead or copper in plumbing can lead to the accumulation of highly explosive metal azides. All waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department. If deactivation is required, a common method involves treatment with an acidic solution of sodium nitrite to convert the azide to nitrogen gas; however, this should only be performed by trained personnel in a controlled environment.
Caption: Decision tree for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
